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  • Product: 6,8-Dibromo-2-(2-naphthyl)quinoline
  • CAS: 860789-79-3

Core Science & Biosynthesis

Foundational

The Strategic Advancement of Dibromoquinoline Derivatives as High-Performance Electron Transport Layer Materials in Organic Light-Emitting Diodes

An In-depth Technical Guide for Researchers and Materials Scientists The relentless pursuit of enhanced efficiency, stability, and longevity in Organic Light-Emitting Diodes (OLEDs) has catalyzed intensive research into...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Materials Scientists

The relentless pursuit of enhanced efficiency, stability, and longevity in Organic Light-Emitting Diodes (OLEDs) has catalyzed intensive research into novel materials for every component of the device stack. Among these, the Electron Transport Layer (ETL) plays a pivotal role in facilitating the efficient injection and transport of electrons from the cathode to the emissive layer, thereby ensuring a balanced charge recombination and maximizing the device's quantum efficiency. In this context, dibromoquinoline derivatives are emerging as a promising class of materials for ETL applications, owing to their unique electronic properties, thermal stability, and synthetic versatility. This technical guide provides a comprehensive overview of the core principles, synthesis, characterization, and device integration of dibromoquinoline derivatives as advanced ETL materials.

The Critical Role of the Electron Transport Layer in OLEDs

An OLED is a multilayered semiconductor device where the injection of electrons and holes from the electrodes leads to the formation of excitons in an emissive layer, which then radiatively decay to produce light.[1] The efficiency of this process is critically dependent on the balanced injection and transport of both charge carriers.[2] The ETL is strategically positioned between the emissive layer and the cathode to address several key challenges:

  • Facilitating Electron Injection: The ETL material should possess a Lowest Unoccupied Molecular Orbital (LUMO) energy level that is well-aligned with the work function of the cathode, minimizing the energy barrier for electron injection.[3][4]

  • Efficient Electron Transport: A high electron mobility is essential for the rapid transport of injected electrons towards the emissive layer, preventing charge accumulation and associated device degradation.[5]

  • Hole Blocking: An ideal ETL should have a deep Highest Occupied Molecular Orbital (HOMO) energy level to effectively block the migration of holes from the emissive layer to the cathode, thereby confining charge recombination to the desired emissive zone.[6]

  • Exciton Confinement: A wide energy bandgap in the ETL material helps to confine the excitons within the emissive layer, preventing non-radiative decay at the ETL interface and enhancing the overall device efficiency.[7]

  • Thermal and Morphological Stability: The ETL material must exhibit high thermal stability to withstand the heat generated during device operation and maintain a stable amorphous morphology to prevent crystallization, which can lead to device failure.

The interplay of these factors is crucial for achieving high-performance and long-lasting OLED devices.

Dibromoquinoline Derivatives: A Promising Material Platform

Quinoline, a heterocyclic aromatic compound, and its derivatives have been extensively investigated for various applications in medicinal chemistry and materials science.[8][9] The introduction of bromine atoms onto the quinoline scaffold in dibromoquinoline derivatives offers a strategic approach to tailor their electronic and physical properties for ETL applications. The strong electron-withdrawing nature of bromine atoms can significantly lower the LUMO energy level of the quinoline core, which is advantageous for enhancing electron injection from common cathode materials like aluminum.[10] Furthermore, the presence of two bromine atoms can influence the molecular packing and intermolecular interactions in the solid state, which in turn affects the electron mobility of the material.

One of the most studied examples is 5,7-dibromo-8-hydroxyquinoline . While it has been primarily investigated for its fluorescent properties, its inherent electronic structure makes it a candidate for ETL applications.[11] The hydroxy group can also play a role in modifying the material's properties and its interaction with adjacent layers.

Synthesis and Characterization of Dibromoquinoline Derivatives

The synthesis of dibromoquinoline derivatives can be achieved through various established organic chemistry methodologies. The specific synthetic route depends on the desired substitution pattern and the starting materials.

Synthesis of 5,7-dibromo-8-hydroxyquinoline

A common method for the synthesis of 5,7-dibromo-8-hydroxyquinoline involves the direct bromination of 8-hydroxyquinoline.

Experimental Protocol:

  • Dissolve 8-hydroxyquinoline in a suitable solvent, such as ethanol or acetic acid.

  • Slowly add a solution of bromine (2 equivalents) in the same solvent to the 8-hydroxyquinoline solution at room temperature with constant stirring.

  • The reaction mixture is typically stirred for several hours to ensure complete bromination.

  • The resulting precipitate of 5,7-dibromo-8-hydroxyquinoline is collected by filtration.

  • The crude product is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Further purification can be achieved by recrystallization from an appropriate solvent to obtain a high-purity product suitable for device fabrication.

Characterization Techniques

A comprehensive characterization of the synthesized dibromoquinoline derivatives is essential to understand their properties and suitability for ETL applications.

  • Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are used to confirm the molecular structure and purity of the synthesized compounds.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the decomposition temperature and glass transition temperature, respectively, which are crucial indicators of the material's thermal stability.

  • Photophysical Properties: UV-visible absorption and photoluminescence spectroscopy are used to determine the optical bandgap and emission characteristics of the material.[9]

  • Electrochemical Properties: Cyclic voltammetry is a key technique to determine the HOMO and LUMO energy levels of the material, which are critical for assessing the energy level alignment in an OLED device.[12]

Device Fabrication and Performance Evaluation

To evaluate the performance of dibromoquinoline derivatives as ETL materials, multi-layer OLED devices are fabricated. A typical device architecture is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Dibromoquinoline Derivative (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

OLED_Device_Structure

Device Fabrication Protocol

The fabrication of OLED devices is typically carried out in a high-vacuum environment using thermal evaporation to deposit the organic layers and the metal cathode.[13]

Step-by-Step Methodology:

  • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Hole Injection and Transport Layers: The HIL and HTL materials are deposited onto the cleaned ITO substrate by thermal evaporation at a controlled rate.

  • Emissive Layer: The emissive layer, which can be a single material or a host-dopant system, is then deposited on top of the HTL.

  • Electron Transport Layer: The dibromoquinoline derivative is deposited as the ETL onto the emissive layer. The thickness of this layer is a critical parameter that needs to be optimized for balanced charge transport.

  • Electron Injection Layer and Cathode: A thin layer of an EIL material, such as lithium fluoride (LiF), is deposited, followed by the deposition of the metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., nitrogen or argon) to protect the organic layers from degradation by moisture and oxygen.

Performance Metrics

The performance of the fabricated OLED devices is evaluated based on several key metrics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: These measurements provide information about the turn-on voltage, driving voltage, and brightness of the device.

  • Efficiency: The efficiency of the device is typically reported in terms of current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).

  • Electroluminescence (EL) Spectrum: The EL spectrum reveals the color of the emitted light and the color purity.

  • Device Lifetime: The operational lifetime of the device is often characterized by the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density.

Structure-Property Relationships and Future Outlook

The strategic placement of the two bromine atoms on the quinoline ring, as well as the introduction of other functional groups, can have a profound impact on the material's properties and, consequently, the device performance. For instance, modifying the substituents on the quinoline core can fine-tune the HOMO and LUMO energy levels to achieve better energy level alignment with adjacent layers. Furthermore, the molecular design can influence the solid-state packing and morphology of the thin film, which directly impacts the electron mobility.

Structure_Property_Relationship

While the exploration of dibromoquinoline derivatives for ETL applications is still in its early stages, the initial findings suggest a promising future. Further research should focus on:

  • Systematic Synthesis and Characterization: A broader range of dibromoquinoline isomers and derivatives with various functional groups should be synthesized and their electronic and transport properties systematically investigated.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the HOMO/LUMO energy levels and other electronic properties of new dibromoquinoline derivatives, guiding the synthetic efforts towards the most promising candidates.[1][14]

  • Device Optimization: A thorough optimization of the device architecture, including the thickness of the ETL and the choice of adjacent layers, is necessary to fully realize the potential of these materials.

  • Long-Term Stability Studies: In-depth studies on the operational stability of OLEDs incorporating dibromoquinoline ETLs are crucial for their potential commercial applications.

References

Sources

Exploratory

Technical Guide: 2-(2-Naphthyl)quinoline Building Blocks for Organic Synthesis

Part 1: Executive Summary 2-(2-Naphthyl)quinoline (2-NQ) represents a privileged heterocyclic scaffold at the intersection of optoelectronics and medicinal chemistry. As a building block, it offers a rigid, extended -con...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-(2-Naphthyl)quinoline (2-NQ) represents a privileged heterocyclic scaffold at the intersection of optoelectronics and medicinal chemistry. As a building block, it offers a rigid, extended


-conjugated system that confers high thermal stability and distinctive photophysical properties.

In drug discovery , the 2-NQ moiety serves as a planar intercalator, showing high affinity for triplex DNA structures and potential as a pharmacophore in antimalarial and anticancer therapeutics. In materials science , particularly for Organic Light-Emitting Diodes (OLEDs), 2-NQ derivatives are the ligands of choice for cyclometalated Iridium(III) complexes, enabling high-efficiency red phosphorescence.

This guide provides a rigorous technical analysis of the synthesis, functionalization, and application of 2-NQ scaffolds, designed for chemists requiring high-purity building blocks.

Part 2: Chemical Architecture & Properties

Structural Analysis

The 2-NQ scaffold consists of a quinoline ring fused to a naphthalene system at the C2 position.

  • Conjugation: The bond between the quinoline C2 and naphthyl C2' allows for rotation, but the system prefers a planar conformation in the solid state and metal complexes to maximize orbital overlap.

  • Electronic Character: The quinoline nitrogen acts as an electron-withdrawing center, inducing polarization. This makes the C4 position of the quinoline ring susceptible to nucleophilic attack or radical functionalization, while the naphthyl ring remains electron-rich.

Key Physical Properties
PropertyValue / CharacteristicRelevance
Molecular Formula C

H

N
Core stoichiometry
Melting Point 168–170 °CHigh thermal stability for device fabrication
Fluorescence Blue emission (

nm)
Tunable via substitution
Solubility Low in hexanes; Soluble in CHCl

, DCM
Processability in organic synthesis
pKa (Conjugate Acid) ~4.5Weak base; protonation affects solubility and optics

Part 3: Synthesis Strategies

To access 2-(2-naphthyl)quinoline building blocks, two primary retrosynthetic disconnections are employed: Cyclocondensation (constructing the ring) and Cross-Coupling (connecting pre-formed rings).

Method A: The Friedländer Condensation (Robust Scale-Up)

This is the classical method for constructing the quinoline ring de novo. It involves the condensation of 2-aminobenzaldehyde with 2-acetylnaphthalene.

  • Mechanism: Acid or base-catalyzed aldol condensation followed by cyclodehydration.[1]

  • Advantages: High atom economy, scalable, avoids transition metal catalysts.

  • Limitations: Availability of substituted 2-aminobenzaldehydes.[2]

Method B: Suzuki-Miyaura Cross-Coupling (Modular Approach)

This is the preferred method for generating diverse libraries of 2-NQ derivatives. It couples a 2-haloquinoline with a 2-naphthylboronic acid.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .
  • Advantages: Tolerates wide functional group diversity (esters, nitriles); commercially available starting materials.

  • Regiocontrol: Allows precise placement of substituents on either ring before coupling.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow for synthesizing 2-NQ scaffolds.

SynthesisPathways cluster_inputs Precursors AminoAld 2-Aminobenzaldehyde Intermediate Aldol Adduct AminoAld->Intermediate Friedländer (KOH, EtOH, Reflux) AcetylNaph 2-Acetylnaphthalene AcetylNaph->Intermediate HaloQuin 2-Chloroquinoline Target 2-(2-Naphthyl)quinoline (2-NQ Core) HaloQuin->Target Suzuki-Miyaura (Pd cat., K2CO3) Boronic 2-Naphthylboronic Acid Boronic->Target Intermediate->Target - H2O Cyclization

Caption: Convergent synthetic pathways to the 2-(2-naphthyl)quinoline scaffold via Friedländer condensation and Suzuki coupling.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis via Suzuki-Miyaura Coupling Objective: Synthesis of 2-(2-naphthyl)quinoline on a 10 mmol scale.

Reagents & Setup
  • Substrate A: 2-Chloroquinoline (1.64 g, 10.0 mmol)

  • Substrate B: 2-Naphthylboronic acid (1.89 g, 11.0 mmol)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%, 0.58 g)
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 10 mL)
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (40 mL)

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Procedure
  • Degassing: Charge a 100 mL Schlenk flask with solvent. Degas by sparging with argon for 20 minutes. This is critical to prevent homocoupling or catalyst deactivation.

  • Addition: Add 2-chloroquinoline, 2-naphthylboronic acid, and the palladium catalyst under a counter-flow of argon.

  • Activation: Add the aqueous base. Seal the flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting chloride spot (

    
    ) should disappear.
    
  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with dichloromethane (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
Validation (Self-Check)
  • Appearance: Product should be a white to off-white crystalline solid.

  • 1H NMR (CDCl

    
    ):  Look for the characteristic doublet at 
    
    
    
    8.2-8.3 ppm (quinoline H4) and the singlet at
    
    
    8.5-8.6 ppm (naphthyl C1-H).
  • Yield: Expected range is 85–95%.

Part 5: Applications & Functionalization

OLED Materials (Iridium Complexes)

2-NQ is a "pro-ligand." When cyclometalated onto Iridium(III), it forms complexes of the type Ir(2-nq)


(acac) .
  • Mechanism: The nitrogen lone pair coordinates to Ir, and the naphthyl C1 or C3 undergoes C-H activation to form a C-Ir bond.

  • Color Tuning: The extended conjugation of the naphthyl group lowers the HOMO-LUMO gap compared to phenylpyridine, shifting emission into the red/deep-red region (600–650 nm), essential for RGB displays.

Medicinal Chemistry (DNA Intercalation)

The planar surface area of 2-NQ allows it to slide between DNA base pairs.

  • Triplex Selectivity: Derivatives of 2-NQ have shown high affinity for poly(dA)[3][4]·2poly(dT) triplex DNA.[3][4] This is used to inhibit gene transcription in specific sequences.

  • SAR Insight: Substitution at the quinoline C4 position (e.g., with cationic side chains) enhances solubility and electrostatic attraction to the phosphate backbone.

Visualization: OLED Host-Guest Energy Transfer

The efficiency of 2-NQ based OLEDs relies on energy transfer.

EnergyTransfer Host_Singlet Host Material (Singlet S1) Host_Triplet Host Material (Triplet T1) Host_Singlet->Host_Triplet ISC Guest_Singlet Ir(2-nq)2(acac) (Singlet S1) Host_Singlet->Guest_Singlet Förster Transfer Guest_Triplet Ir(2-nq)2(acac) (Triplet T1) Host_Triplet->Guest_Triplet Dexter Transfer Guest_Singlet->Guest_Triplet ISC (Fast via Ir) Emission Red Light Emission (Phosphorescence) Guest_Triplet->Emission Radiative Decay

Caption: Energy transfer mechanisms in OLEDs utilizing 2-(2-naphthyl)quinoline Iridium complexes as phosphorescent dopants.

Part 6: References

  • Synthesis via Friedländer Condensation:

    • Friedländer, P. (1882).[5] "Ueber o-Amidobenzaldehyd".[5] Chemische Berichte.

  • Suzuki-Miyaura Coupling Protocols:

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews.

  • Medicinal Applications (Triplex DNA):

    • Chaires, J. B., et al. (2003).[6] "Triplex Selective 2-(2-Naphthyl)quinoline Compounds: Origins of Affinity and New Design Principles". Journal of the American Chemical Society.[6]

  • OLED Applications (Iridium Complexes):

    • Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes". Journal of the American Chemical Society.[6]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 6,8-Dibromo-Substituted Quinolines

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic functionalization of this privileged heterocycle is a key methodology for tuning its physicochemical and pharmacological profiles. Among the various modifications, halogenation, and specifically dibromination at the 6 and 8 positions, offers a compelling strategy for modulating the electronic landscape of the molecule. This guide provides a comprehensive technical overview of the electronic properties of the 6,8-dibromoquinoline core. We delve into the synthesis and structural characterization of this scaffold, explore its fundamental electronic structure through a combination of theoretical principles and computational analysis of the parent quinoline system, and detail the experimental methodologies required for its characterization. By elucidating the interplay between the dibromo substitution pattern and the resulting photophysical and electrochemical properties, we aim to provide researchers with the foundational knowledge and practical protocols necessary to leverage this scaffold in the rational design of novel therapeutics.

The Quinoline Scaffold: A Privileged Structure in Therapeutic Design

The quinoline ring system, consisting of a fused benzene and pyridine ring, is a recurring motif in a vast array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The electronic nature of the quinoline system—an electron-rich carbocyclic (benzene) ring fused to an electron-deficient heterocyclic (pyridine) ring—creates a unique platform for molecular interactions.[2]

The introduction of halogen atoms, particularly bromine, onto the carbocyclic ring is a powerful tool for modulating a compound's biological efficacy. Bromine substituents can significantly alter the electronic distribution within the aromatic system through a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). This perturbation of the electronic landscape directly impacts key properties such as:

  • Molecular Orbital Energies (HOMO/LUMO): Affecting the molecule's reactivity, stability, and charge-transfer characteristics.

  • Lipophilicity: Influencing membrane permeability and pharmacokinetic profiles.

  • Metabolic Stability: The C-Br bond can block sites of metabolic oxidation.

  • Binding Interactions: Halogen bonding can provide additional, specific interactions with biological targets.

The 6,8-dibromoquinoline scaffold, therefore, serves as a valuable precursor for creating diverse chemical libraries, allowing for systematic exploration of structure-activity relationships (SAR).[1][3]

Synthesis and Structural Foundation of 6,8-Dibromoquinoline

A robust understanding of a molecule's electronic properties begins with its synthesis and definitive structural characterization. The 6,8-dibromoquinoline core can be efficiently synthesized, with one common method being the dehydrogenation or aromatization of its tetrahydroquinoline precursor.

Synthetic Protocol: Aromatization of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

This protocol details a reliable method for the synthesis of 6,8-dibromoquinoline using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an effective oxidizing agent.[1]

Rationale for Experimental Choices:

  • Starting Material: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a readily accessible precursor.[4]

  • Oxidizing Agent: DDQ is a high-potential quinone that is highly effective for the aromatization of hydroaromatic compounds under relatively mild conditions.

  • Solvent & Atmosphere: Anhydrous benzene is used as the solvent, and an inert argon atmosphere prevents unwanted side reactions with atmospheric oxygen or moisture.

  • Purification: Column chromatography is a standard and effective method for separating the product from the reduced DDQ and any other impurities.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 g, 6.88 mmol) in 10 mL of freshly distilled, dry benzene.[1]

  • Reactant Addition: To a separate solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1.0 g, 3.44 mmol) in 30 mL of dry benzene, add the DDQ solution.[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 353 K or 80 °C) and maintain for 36 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. A dark green solid will typically precipitate. Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.[1]

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v).[1]

  • Final Product: Combine the product-containing fractions and evaporate the solvent. The pure 6,8-dibromoquinoline can be obtained as colorless plates upon recrystallization from a hexane-chloroform mixture.[1]

Molecular Structure

The definitive three-dimensional structure of 6,8-dibromoquinoline has been confirmed by single-crystal X-ray diffraction. The analysis reveals a nearly planar molecule, with the dihedral angle between the benzene and pyridine rings being just 1.5°.[1][5] This planarity is crucial for maintaining the extended π-conjugation across the bicyclic system, which is a fundamental determinant of its electronic properties.

Diagram: Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from synthesis to the comprehensive characterization of the electronic properties of 6,8-dibromoquinoline.

G cluster_synthesis Synthesis & Purification cluster_characterization Electronic Property Characterization cluster_analysis Data Analysis & Interpretation cluster_conclusion Application Insights start 6,8-Dibromo-1,2,3,4- tetrahydroquinoline + DDQ reaction Reflux in Benzene (36 hours) start->reaction workup Cooling, Filtration & Solvent Removal reaction->workup purify Silica Gel Column Chromatography workup->purify product Pure 6,8-Dibromoquinoline purify->product comp Computational Analysis (DFT) product->comp  Characterization Pathways uv UV-Vis & Fluorescence Spectroscopy product->uv  Characterization Pathways cv Cyclic Voltammetry (CV) product->cv  Characterization Pathways fmo HOMO/LUMO Energies, Energy Gap, MEP comp->fmo photo λ_abs, λ_em, Stokes Shift uv->photo electro Redox Potentials (E_ox, E_red) cv->electro sar Structure-Property Relationships fmo->sar photo->sar electro->sar drug Implications for Drug Design sar->drug

Figure 1: A comprehensive workflow from synthesis to the analysis of electronic properties and their application in drug design.

Theoretical and Computational Analysis of Electronic Structure

While specific experimental data for 6,8-dibromoquinoline is limited in the public literature, its electronic structure can be understood by starting with the parent quinoline molecule and considering the predictable effects of dibromination. Density Functional Theory (DFT) is a powerful computational method for this purpose, providing reliable insights into molecular orbitals and electron distribution.[6][7]

The Unsubstituted Quinoline Core: A Baseline

DFT calculations on the parent quinoline molecule provide a crucial baseline for understanding its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the energy difference between them (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.[6]

Table 1: Calculated Electronic Properties of Unsubstituted Quinoline (Baseline)

Property Calculated Value (eV) Significance
HOMO Energy -6.646 Represents the electron-donating ability.
LUMO Energy -1.816 Represents the electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.83 Correlates with chemical reactivity and electronic transition energy.

Data calculated at the DFT B3LYP/6-31+G(d,p) level of theory.[6]

Predicted Effects of 6,8-Dibromo Substitution

The introduction of two bromine atoms at the 6 and 8 positions on the carbocyclic ring will modulate the electronic properties of the quinoline core in two primary ways:

  • Inductive Effect (-I): Bromine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds. This effect is expected to stabilize both the HOMO and LUMO levels, lowering their energies. The stabilization of the LUMO is typically more pronounced, which leads to a reduction in the HOMO-LUMO energy gap . A smaller gap suggests the molecule will be more reactive and that its primary electronic absorption will shift to a longer wavelength (a bathochromic or red shift).[7][8]

  • Resonance Effect (+M): The lone pairs on the bromine atoms can participate in resonance, donating electron density back into the π-system of the ring. While this effect opposes the inductive effect, for halogens, the inductive effect is dominant.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution across a molecule. For quinoline, the MEP shows a region of high electron density (negative potential, typically colored red) around the nitrogen atom due to its lone pair, making it a site for electrophilic attack or hydrogen bonding.[6] The rest of the ring system is less electron-rich. Upon 6,8-dibromination, the strong electron-withdrawing nature of the bromines is expected to further decrease the electron density on the carbocyclic ring, making the entire molecule more electron-deficient. This increased electrophilicity can have profound implications for its interaction with nucleophilic residues in biological targets.

Experimental Characterization of Electronic Properties

The theoretical predictions can be validated and quantified through experimental techniques. The primary methods for probing the electronic properties of molecules like 6,8-dibromoquinoline are UV-Vis absorption/fluorescence spectroscopy and cyclic voltammetry.

Photophysical Properties

Photophysical analysis reveals how the molecule interacts with light, providing information about its electronic transitions.

  • UV-Vis Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. The primary absorption bands in quinoline derivatives are due to π-π* transitions within the aromatic system.[9][10] Based on the predicted lowering of the HOMO-LUMO gap, 6,8-dibromoquinoline is expected to absorb light at longer wavelengths compared to unsubstituted quinoline. For instance, studies on 5,7-dibromo-8-hydroxyquinoline show a π-π* transition in the 236-242 nm range and an n-π* transition in the 310-330 nm range, depending on the solvent.[9]

  • Fluorescence Spectroscopy: This technique measures the light emitted by a molecule after it has been excited by absorbing light. The fluorescence of quinolines can be highly sensitive to their environment and substitution pattern. Protonation of the quinoline nitrogen is known to significantly enhance fluorescence intensity by changing the nature of the excited state.[11] The presence of heavy atoms like bromine can sometimes quench fluorescence through intersystem crossing, but the overall emission profile provides valuable data on the energy of the relaxed excited state.

Electrochemical Properties

Cyclic Voltammetry (CV) is the foremost technique for investigating the redox properties of a molecule—its ability to accept or donate electrons.[12][13]

  • Principle: In CV, a potential is swept linearly to a set value and then reversed. The resulting current is measured and plotted against the applied potential. A peak in the current indicates that a redox event (oxidation or reduction) has occurred.

  • Expected Behavior of 6,8-Dibromoquinoline: The electron-deficient nature of the pyridine ring makes quinolines generally susceptible to reduction. The addition of two electron-withdrawing bromine atoms is expected to make the 6,8-dibromoquinoline scaffold easier to reduce compared to the parent quinoline. This would be observed in a CV experiment as a reduction peak occurring at a less negative potential. This property is critical, as the ability to accept electrons can be integral to certain biological mechanisms of action, such as the generation of reactive oxygen species.

Diagram: Electronic Properties and Biological Activity

This diagram conceptualizes how the fundamental electronic properties of a molecule like 6,8-dibromoquinoline directly influence its potential as a therapeutic agent.

G Core 6,8-Dibromoquinoline Core Structure HOMO_LUMO Lowered HOMO-LUMO Gap Core->HOMO_LUMO Inductive Effect Redox Modified Redox Potential (Easier Reduction) Core->Redox e- Withdrawal MEP Altered MEP (Increased Electrophilicity) Core->MEP Electronegativity Binding Enhanced Target Binding (Halogen Bonding, π-stacking) HOMO_LUMO->Binding Reactivity Modulated Cellular Reactivity Redox->Reactivity MEP->Binding PK_PD Altered Pharmacokinetics (Lipophilicity, Metabolism) Binding->PK_PD Reactivity->PK_PD Outcome Therapeutic Potential (Anticancer, Antimicrobial) PK_PD->Outcome

Figure 2: The causal relationship between the core chemical structure, its electronic properties, and its ultimate therapeutic potential.

Methodologies: Authoritative Protocols for Analysis

To ensure the reproducibility and integrity of research in this area, standardized, field-proven protocols are essential.

Protocol: UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) for a 6,8-dibromo-substituted quinoline.

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 20 minutes to ensure a stable output.[14]

  • Sample Preparation: Prepare a stock solution of the quinoline derivative in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM. From this, prepare a dilute solution (e.g., 1-10 µM) in the same solvent.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as the reference blank. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-800 nm). This corrects for any absorbance from the solvent and the cuvette itself.[15]

  • Sample Measurement: Rinse the sample cuvette with a small amount of the dilute quinoline solution before filling it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Acquire the absorbance spectrum of the sample over the same wavelength range. The instrument software will automatically subtract the blank baseline.

  • Analysis: Identify the wavelength(s) at which the absorbance is at a maximum (λmax). These values correspond to the energies of the principal electronic transitions.

Protocol: Cyclic Voltammetry (CV)

Objective: To determine the reduction and oxidation potentials of a 6,8-dibromo-substituted quinoline.

  • Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu4NPF6), in an appropriate dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane). The electrolyte is crucial for solution conductivity.

  • Analyte Solution: Dissolve the quinoline derivative in the electrolyte solution to a final concentration of approximately 1 mM.

  • Cell Assembly: Assemble a three-electrode electrochemical cell containing the analyte solution. The electrodes consist of:

    • Working Electrode: A glassy carbon or platinum electrode where the reaction of interest occurs.

    • Reference Electrode: A stable electrode with a constant potential (e.g., Ag/AgCl or a silver wire pseudo-reference).

    • Counter (Auxiliary) Electrode: A platinum wire or graphite rod that completes the circuit.[12]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement, particularly in the reductive scan.

  • Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window (e.g., from +1.0 V to -2.0 V) and the scan rate (e.g., 100 mV/s). Initiate the potential sweep and record the resulting current.

  • Analysis: Analyze the resulting voltammogram to identify the potentials of the reduction and oxidation peaks. These values provide direct information about the HOMO and LUMO energy levels of the molecule.[13]

Conclusion and Future Directions

The 6,8-dibromoquinoline scaffold represents a synthetically accessible and electronically tunable platform for the development of new chemical entities. The strong inductive effect of the two bromine atoms is predicted to lower the HOMO-LUMO energy gap and increase the molecule's overall electrophilicity, making it easier to reduce. These fundamental electronic modifications are critical drivers of the observed biological activities in its derivatives. This guide has provided the theoretical framework, structural context, and practical methodologies required to synthesize and characterize these important molecules. Future work should focus on obtaining precise experimental photophysical and electrochemical data for the parent 6,8-dibromoquinoline to validate these theoretical predictions and to build more accurate quantitative structure-activity relationship (QSAR) models. Such data will be invaluable for the rational, targeted design of the next generation of quinoline-based therapeutics.

References

  • JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

  • Çelik, İ., et al. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2997–o2998. [Link]

  • Gowri, S., & Krishnakumar, V. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Modern Chemistry, 6(1), 1. [Link]

  • Heineman, W. R., & Kissinger, P. T. (1982). Cyclic voltammetry. Journal of Chemical Education, 59(9), 702. [Link]

  • NIST. (n.d.). Quinoline, 8-bromo-. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • Techinstro. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • Çelik, İ., et al. (2010). 3,6,8-Tribromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3133. [Link]

  • PubChem. (n.d.). 6-Bromoquinoline. Retrieved February 21, 2026, from [Link]

  • BASi. (n.d.). Cyclic Voltammetry - Data Analysis. Retrieved February 21, 2026, from [Link]

  • Kumar, D., et al. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Journal of Pharmaceutical Negative Results, 13(3). [Link]

  • Bouachrine, M., et al. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research, 9(2), 263-280. [Link]

  • Yadav, B.S., et al. (2008). Electronic Absorption Spectra of 5,7-Dibromo-8-hydroxy Quinoline. Asian Journal of Chemistry, 20(2), 925-928. [Link]

  • Szafraniec-Szczęsny, J., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 23(11), 2991. [Link]

  • PubMed. (2010). 6,8-Dibromo-quinoline. [Link]

  • RIKEN. (n.d.). Computational Chemistry Research Unit. Retrieved February 21, 2026, from [Link]

  • Okten, S., et al. (2014). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Turkish Journal of Chemistry, 38, 894-909. [Link]

  • Mehata, M. S. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 24-29. [Link]

  • Kartha, K. K., et al. (2016). Fluorescence enhancement of quinolines by protonation. Photochemical & Photobiological Sciences, 15(1), 85-94. [Link]

  • Servilha, R. O., et al. (2020). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. ResearchGate. [Link]

  • Michalska, A., et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link]

Sources

Exploratory

Halogenated Quinoline Scaffolds: Precision Engineering for Optoelectronics

Executive Summary Quinoline derivatives are not merely pharmaceutical pharmacophores; they are the "workhorse" electron-deficient scaffolds of organic optoelectronics. This guide addresses the strategic incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline derivatives are not merely pharmaceutical pharmacophores; they are the "workhorse" electron-deficient scaffolds of organic optoelectronics. This guide addresses the strategic incorporation of halogen atoms (F, Cl, Br, I) into the quinoline core. This is not simple functionalization—it is molecular lattice engineering . Halogens serve a dual purpose: they tune frontier molecular orbital (FMO) energy levels to match electrode work functions and direct solid-state packing via non-covalent halogen bonding, which is critical for charge carrier mobility in OLEDs and OPVs.

Part 1: Molecular Engineering & The Halogen Advantage

In optoelectronic material design, the quinoline core acts primarily as an electron-transporting (n-type) or emissive unit. The introduction of halogens systematically alters the physicochemical landscape.[1]

Electronic Tuning (HOMO/LUMO)

The electronegativity of halogens exerts a strong inductive effect ($ -I $), stabilizing the Lowest Unoccupied Molecular Orbital (LUMO). This is essential for:

  • Electron Injection: Lowering the LUMO barrier facilitates electron injection from cathodes (e.g., Al, Mg:Ag).

  • Band Gap Engineering: While Fluorine (F) lowers both HOMO and LUMO, heavier halogens (Cl, Br) often induce a larger redshift in absorption due to polarizability and spin-orbit coupling (heavy atom effect), which facilitates intersystem crossing (ISC) in phosphorescent materials.

Solid-State Packing (Halogen Bonding)

Unlike hydrogen bonds, halogen bonds ($ C-X \cdots Y $) are highly directional.

  • Fluorine: Promotes face-to-face

    
    -stacking (enhancing charge transport) via 
    
    
    
    and
    
    
    interactions.
  • Bromine/Iodine: Induces strong

    
     or 
    
    
    
    interactions, often leading to tightly interlocked herringbone structures that suppress non-radiative decay pathways in emitters.
Visualization: Structure-Property Relationship

The following diagram illustrates how specific halogenation sites influence the optoelectronic phenotype of the quinoline scaffold.

QuinolineProperties Quinoline Quinoline Core Halogen Halogenation (X) Quinoline->Halogen Electrophilic Subst. Pos57 Positions 5,7 (Electronic Tuning) Halogen->Pos57 Direct Halogenation Pos2 Position 2 (Conjugation Extension) Halogen->Pos2 Lithiation/Coupling Effect1 LUMO Stabilization (n-type character) Pos57->Effect1 -I Effect (F, Cl) Effect3 TADF/Phosphorescence (Heavy Atom Effect) Pos57->Effect3 Spin-Orbit (Br, I) Effect2 Solid State Packing (Mobility) Pos2->Effect2 Planarity Control

Figure 1: Causal links between halogenation sites and resulting optoelectronic properties.

Part 2: Synthetic Architectures

Synthesis for optoelectronics demands purity levels (>99.9%) far exceeding medicinal chemistry standards, as trace impurities act as charge traps.

Pathway A: Direct Electrophilic Halogenation

Used primarily for 8-hydroxyquinoline derivatives (precursors for Alq3 analogues).

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).

  • Selectivity: The hydroxyl group at C8 strongly activates C5 and C7.

  • Reagents: Elemental Bromine (

    
    ) is standard, but N-halosuccinimides (NBS/NCS) offer milder, regioselective conditions for C5.
    
Pathway B: Constructive Cyclization (Skraup/Friedländer)

Used when precise halogenation at "difficult" positions (C2, C3, C6) is required.

  • Strategy: Start with a pre-halogenated aniline or aminobenzaldehyde.

  • Advantage: Avoids isomer mixtures common in direct halogenation.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

Significance: This is the ligand precursor for


, a modified electron transport material with lower LUMO levels than standard Alq3.

Reagents:

  • 8-Hydroxyquinoline (8-HQ)[2][3]

  • Bromine (

    
    )[4][5]
    
  • Chloroform (

    
    ) or Dichloromethane (DCM)
    
  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 8-HQ (1.0 eq) in

    
     (0.2 M concentration). Cool to 0°C in an ice bath to control exotherm.
    
  • Addition: Add a solution of

    
     (2.1 eq) in 
    
    
    
    dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent tar formation.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. A yellow precipitate (hydrobromide salt) may form.[4]

  • Quench: Pour the reaction mixture into ice water. Neutralize with 5%

    
     solution until pH ~7. The solid should dissolve into the organic layer or precipitate as the free base.
    
  • Extraction: Wash the organic layer with sodium thiosulfate (to remove unreacted

    
    ) and then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Benzene or purify via sublimation (essential for device grade).
    

Validation:

  • Yield: ~90-95%[3]

  • Appearance: Yellow needles.

  • 1H NMR (CDCl3): Look for the disappearance of H5 and H7 protons. A singlet at ~7.96 ppm (H5 is gone, H6 is not there, check coupling) — Correction: In 5,7-dibromo, H5 and H7 are substituted.[5] You will see signals for H2, H3, H4, and H6.

Protocol 2: C5-Selective Halogenation (Green Chemistry Route)

Significance: Monohalogenation at C5 provides a handle for Suzuki coupling to create extended conjugated systems (e.g., for OPV polymers).

Reagents:

  • 8-Substituted Quinoline[2][3][4][6][7][8][9]

  • N-Bromosuccinimide (NBS)

  • Solvent: Water (Heterogeneous suspension)

Methodology:

  • Suspend the quinoline derivative in deionized water (0.5 M).

  • Add NBS (1.1 eq) in one portion.

  • Stir vigorously at RT for 12 hours. The hydrophobic effect accelerates the reaction in the organic "droplets."

  • Workup: Filter the solid.[10] Wash with water to remove succinimide.

  • Purification: Recrystallization from EtOH.

Part 4: Optoelectronic Data Summary

The following table summarizes the impact of halogenation on the 8-hydroxyquinoline aluminum complex (


), the standard-bearer for OLED electron transport.
DerivativeSubstituent (5,7-pos)Emission

(nm)
HOMO (eV)LUMO (eV)Effect
Alq3 H, H520 (Green)-5.70-3.00Standard Reference
Al(5,7-F2q)3 F, F505 (Blue-Shift)-5.95-3.25Stabilized LUMO, High Stability
Al(5,7-Cl2q)3 Cl, Cl535 (Red-Shift)-5.85-3.20Improved Packing
Al(5,7-Br2q)3 Br, Br545 (Yellow)-5.80-3.15Heavy Atom Effect (Phosphorescence)

Data aggregated from comparative studies on substituted metal-quinolates [1, 3].

Synthetic Workflow Visualization

SynthesisFlow Start Start: 8-Hydroxyquinoline Rxn Reaction: SEAr Mechanism (0°C -> RT, 4-6h) Start->Rxn Reagent Reagent: NBS (Water) or Br2 (CHCl3) Reagent->Rxn Check Checkpoint: TLC/NMR (Disappearance of SM) Rxn->Check Quench Quench: NaHCO3 + Na2S2O3 Check->Quench Complete Purify Purification: Recrystallization -> Sublimation Quench->Purify Product Device-Grade Precursor Purify->Product

Figure 2: Generalized workflow for the synthesis and purification of halogenated optoelectronic precursors.

Part 5: References

  • Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 2016.

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 2018.[9]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 2017.[11]

  • Application of quinoline derivatives in third-generation photovoltaics. Journal of Materials Science: Materials in Electronics, 2021.

  • Halogenation of a nonplanar molecular semiconductor to tune energy levels. Princeton University Research, 2015.

Sources

Foundational

A Tale of Two Isomers: An In-depth Technical Guide to 2-(1-Naphthyl) and 2-(2-Naphthyl) Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for derivatization, leading to a broad spectrum of pharmacological activities.[2] Among the myriad of possible substitutions, the introduction of a naphthyl group at the 2-position gives rise to two distinct positional isomers: 2-(1-naphthyl)quinoline and 2-(2-naphthyl)quinoline. This seemingly subtle structural variation—the point of attachment on the naphthalene ring—can profoundly influence the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. This technical guide provides an in-depth exploration of the synthesis, structural nuances, and divergent biological activities of these two isomeric classes of compounds, offering field-proven insights for researchers engaged in drug discovery and development.

The Strategic Synthesis of Naphthyl-Quinoline Scaffolds

The construction of the 2-naphthyl-quinoline core is most effectively achieved through well-established condensation reactions, with the Friedländer synthesis being a prominent and versatile method.[3][4][5][6][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, such as a ketone or ester.[3] The choice of the naphthyl-containing reactant dictates the final isomeric product.

Causality in Synthetic Strategy: The Friedländer Annulation

The elegance of the Friedländer synthesis lies in its convergent nature, allowing for the rapid assembly of the quinoline ring system. The reaction can be catalyzed by either acids or bases, and the mechanistic pathway can vary depending on the chosen conditions.[3]

  • Acid Catalysis: Typically proceeds through the initial formation of a Schiff base between the 2-aminoaryl carbonyl and the enol or enamine of the α-methylene ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline.

  • Base Catalysis: Favors an initial aldol condensation between the two carbonyl partners, followed by a cyclizing intramolecular attack of the amino group and dehydration.

The selection of the appropriate naphthoyl-containing precursor is the critical determinant for the isomeric outcome. To synthesize 2-(1-naphthyl)quinoline, 1-acetylnaphthalene would be reacted with a 2-aminoaryl aldehyde or ketone. Conversely, the use of 2-acetylnaphthalene as the starting material will yield the 2-(2-naphthyl)quinoline isomer.

Structural and Spectroscopic Dichotomy of the Isomers

The positional isomerism of the naphthyl group at the C2 position of the quinoline ring introduces significant differences in the steric and electronic environments of the two molecules. These differences are readily observable in their spectroscopic properties.

Spectroscopic Signatures: A Comparative Analysis

While a direct, comprehensive spectroscopic comparison of 2-(1-naphthyl) and 2-(2-naphthyl) quinoline in the literature is scarce, we can infer the expected differences from studies on closely related naphthoyl derivatives. The position of the substituent on the naphthalene ring influences the extent of π-electron delocalization and the overall molecular geometry, which in turn affects the absorption and emission spectra.

Table 1: Comparative Spectroscopic Data of Naphthoyl and Quinoline Derivatives

Compound Class Isomer λmax (nm) Emission λmax (nm) Quantum Yield (Φ) Key Observations
Naphthoyl Derivatives 1-Naphthoyl~286, ~312--Generally exhibits a slight bathochromic (red) shift compared to the 2-isomer, suggesting more extended conjugation.[7]
2-Naphthoyl~284, ~328--
Quinoline Derivatives 2-Substituted-400-5500.008 - 0.87Fluorescence properties are highly sensitive to substitution and solvent polarity.[8][9][10][11][12]

Note: Data is compiled from various sources and may not be from directly comparative studies. The quantum yields for quinoline derivatives can vary significantly based on the specific substituents and the solvent used.

The more sterically hindered nature of the 1-naphthyl substituent can lead to a twisted conformation relative to the quinoline ring, which may impact the extent of electronic communication between the two aromatic systems. This can result in noticeable differences in their photophysical properties.

Biological Activity: A Tale of Differential Interactions

The true significance of the isomeric difference between 2-(1-naphthyl) and 2-(2-naphthyl) quinolines becomes apparent in their interactions with biological systems. The spatial arrangement of the naphthyl group dictates how the molecule fits into the binding pockets of enzymes and receptors, leading to variations in their pharmacological profiles. Quinoline derivatives are well-documented for their broad range of biological activities, including anticancer, antimicrobial, and antiviral effects.[2][13][14][15][16][17][18]

Anticancer Potential: A Battle for Selectivity and Potency

The quinoline scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives exhibiting potent cytotoxic activity against a variety of cancer cell lines.[15][19] The mechanism of action is often multifaceted, involving the inhibition of key enzymes like topoisomerases, disruption of microtubule polymerization, or modulation of signaling pathways.[2]

While direct comparative studies are limited, a study on peptidyl arginine deiminase (PAD) inhibitors revealed that naphthalene-based scaffolds generally exhibited stronger inhibitory activity than their quinoline counterparts.[20][21] This suggests that for certain targets, the electronic properties and shape of the naphthalene ring itself may be more crucial than the presence of the quinoline nitrogen. However, in other contexts, the hydrogen-bonding capability of the quinoline nitrogen is essential for target engagement.[8]

Table 2: Anticancer Activity of Representative Quinoline Derivatives (IC50 values in µM)

Compound/Derivative Class Cell Line IC50 (µM) Reference
Quinoline-Chalcone HybridMGC-803 (Gastric)1.38
Quinoline-Chalcone HybridHCT-116 (Colon)5.34[22]
Quinoline-Chalcone HybridMCF-7 (Breast)5.21[22]
2-Chloro-3-substituted QuinolineHePG2 (Liver)6.95[19]
Naphthalene/Quinoline PAD InhibitorPAD4 Enzyme0.204[20]

Note: This table presents a selection of data to illustrate the anticancer potential of quinoline derivatives and does not represent a direct comparison between the 1-naphthyl and 2-naphthyl isomers.

The structure-activity relationship (SAR) of these compounds is complex. The position of the naphthyl group can influence the overall lipophilicity and molecular shape, which are critical for cell permeability and binding affinity. The more linear and less sterically hindered 2-naphthyl isomer may be able to access binding sites that are inaccessible to the bulkier 1-naphthyl counterpart, or vice versa.

Antimicrobial Efficacy: A Broad Spectrum of Activity

Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolone antibiotics being a prime example.[13][17][18] The introduction of a naphthyl substituent can enhance the antimicrobial properties of the quinoline core. The lipophilic nature of the naphthyl group can facilitate the transport of the molecule across microbial cell membranes.

Table 3: Antimicrobial Activity of Representative Quinoline Derivatives (MIC values in µg/mL)

Compound/Derivative Class Microorganism MIC (µg/mL) Reference
Quinoline-2-one Schiff-baseS. aureus (MRSA)0.75[17][18]
Quinoline-2-one Schiff-baseE. faecalis (VRE)0.75[17][18]
Quinoline-based HybridS. aureus2[23]
Quinoline-based HybridM. tuberculosis10[23]
Quinoline-3-carbonitrileE. coli-[16]

Note: This table showcases the antimicrobial potential of various quinoline derivatives and is not a direct comparison of the naphthyl isomers.

The precise mechanism of antimicrobial action can vary, but often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. The subtle differences in the electronic distribution and steric bulk between the 1-naphthyl and 2-naphthyl isomers could lead to differential binding affinities for these enzymes, resulting in variations in their antimicrobial potency and spectrum of activity.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds are essential.

Synthesis Protocol: Friedländer Annulation for 2-(1-Naphthyl)quinoline

This protocol describes a general procedure for the synthesis of 2-(1-naphthyl)quinoline via an acid-catalyzed Friedländer reaction.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • 1-Acetylnaphthalene (1.0 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde and 1-acetylnaphthalene in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(1-naphthyl)quinoline.

Biological Assay Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for anticancer drug discovery.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (2-(1-naphthyl) and 2-(2-naphthyl) quinoline derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Core Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

G cluster_synthesis Friedländer Synthesis 2-Aminoaryl Ketone/Aldehyde 2-Aminoaryl Ketone/Aldehyde Condensation & Cyclization Condensation & Cyclization 2-Aminoaryl Ketone/Aldehyde->Condensation & Cyclization alpha-Methylene Ketone alpha-Methylene Ketone alpha-Methylene Ketone->Condensation & Cyclization Quinoline Derivative Quinoline Derivative Condensation & Cyclization->Quinoline Derivative

Caption: Friedländer Synthesis Workflow.

G cluster_isomers Isomeric Differentiation Quinoline Core Quinoline Core 2-(1-Naphthyl)quinoline 2-(1-Naphthyl)quinoline Quinoline Core->2-(1-Naphthyl)quinoline 2-(2-Naphthyl)quinoline 2-(2-Naphthyl)quinoline Quinoline Core->2-(2-Naphthyl)quinoline 1-Naphthyl Group 1-Naphthyl Group 1-Naphthyl Group->2-(1-Naphthyl)quinoline 2-Naphthyl Group 2-Naphthyl Group 2-Naphthyl Group->2-(2-Naphthyl)quinoline

Caption: Isomeric Relationship.

Conclusion and Future Perspectives

The isomeric distinction between 2-(1-naphthyl) and 2-(2-naphthyl) quinoline derivatives is a compelling example of how subtle changes in molecular architecture can lead to significant differences in physicochemical properties and biological activity. While this guide has synthesized the available knowledge to highlight these differences, it also underscores a critical gap in the literature: the need for more direct, head-to-head comparative studies.

Future research should focus on the parallel synthesis and evaluation of both isomeric series against a wide range of biological targets. Such studies, incorporating quantitative SAR, computational modeling, and detailed mechanistic investigations, will provide a more definitive understanding of how the positioning of the naphthyl substituent governs molecular behavior. These insights will be invaluable for the rational design of next-generation quinoline-based therapeutics with enhanced potency, selectivity, and safety profiles. As we continue to unravel the intricate relationship between structure and function, the tale of these two isomers will undoubtedly continue to unfold, offering new opportunities for innovation in drug discovery.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science, 29(1), 74. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5. [Link]

  • Jia, Y., et al. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry, 296, 117830. [Link]

  • Kamal, A., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current Medicinal Chemistry, 14(27), 2936-2957. [Link]

  • El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • Jia, Y., et al. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry, 296, 117830. [Link]

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. (2025). Scientific Reports, 15(1), 3456. [Link]

  • Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2569-2580. [Link]

  • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. (n.d.). MDPI. [Link]

  • Parveen, M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2539-S2554. [Link]

  • Ibrahim, M. T., et al. (2016). Structure-toxicity Relationships of Naphthylisoquinoline Derivatives as Antimalarial Agents Using Molecular Descriptors. American Chemical Science Journal, 11(4), 1-16. [Link]

  • Chen, Y.-C., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. Scientific Reports, 10(1), 13919. [Link]

  • Torres-Mendoza, B., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4301. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 1014-1027. [Link]

  • Wang, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4930. [Link]

  • El-Gamal, K. M., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. Journal of the Chinese Chemical Society, 63(10), 849-860. [Link]

  • Wang, Y., et al. (2021). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Gels, 7(4), 205. [Link]

  • Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. RSC Advances, 13(33), 23145-23161. [Link]

  • Sree, V. S., et al. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 6431-6438. [Link]

  • Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2569-2580. [Link]

  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024). Journal of Molecular Structure, 1307, 137936. [Link]

  • Absorption and fluorescence emission spectra of selected quinolines... (n.d.). ResearchGate. [Link]

  • Novel Quinoline- and Naphthalene-Incorporated Hydrazineylidene–Propenamide Analogues as Antidiabetic Agents: Design, Synthesis, and Computational Studies. (2024). Molecules, 29(24), 5635. [Link]

  • L-(2-Quinolyl)-2-naphthol: A new intra-intermolecular photoacid-photobase molecule. (n.d.). ResearchGate. [Link]

  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Progress in Biological Sciences, 1(2), 15-20. [Link]

  • Chen, Y.-C., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. Scientific Reports, 10(1), 13919. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 114-123. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Future Medicinal Chemistry, 12(19), 1775-1793. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society, 20, S492-S513. [Link]

  • Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. (2023). Molecules, 28(16), 5988. [Link]

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (n.d.). ResearchGate. [Link]

  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances, 10(49), 29424-29428. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview (2022). (n.d.). SciSpace. [Link]

  • Electroluminescence and Photophysical Properties of Polyquinolines. (1999). DTIC. [Link]

  • Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (2021). Polymers, 14(1), 83. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry, 17, 3034-3045. [Link]

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Protocols & Analytical Methods

Method

Application Note: Targeted Condensation of 3,5-Dibromo-2-aminobenzaldehyde with 2-Naphthaldehyde

Executive Summary This application note details the protocol for the condensation of 3,5-dibromo-2-aminobenzaldehyde (3,5-DBAB) with 2-naphthaldehyde . This reaction is a critical entry point for two major classes of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the condensation of 3,5-dibromo-2-aminobenzaldehyde (3,5-DBAB) with 2-naphthaldehyde . This reaction is a critical entry point for two major classes of pharmacophores:

  • Schiff Base Ligands: The direct condensation product is a bulky, lipophilic imine capable of coordinating transition metals (Cu, Ni, Zn) for potential anticancer and antibacterial metallodrugs.

  • Quinazoline Scaffolds: Under modified conditions (addition of an ammonia source), this pathway serves as a precursor to 2-substituted quinazolines, a privileged structure in kinase inhibitors (e.g., EGFR inhibitors).

This guide focuses on the chemoselective synthesis of the Schiff base (imine) , addressing the specific challenge of preventing the self-polymerization of the o-aminoaldehyde starting material while overcoming the reduced nucleophilicity caused by the dibromo-substitution.

Scientific Mechanism & Rationale

The Challenge of Reactivity

The primary challenge in this synthesis is the dual reactivity of 3,5-DBAB . It contains both a nucleophilic amine (


) and an electrophilic aldehyde (

).
  • Self-Condensation Risk: In the absence of a more reactive electrophile, 3,5-DBAB can self-condense to form oligomers.

  • Electronic Deactivation: The bromine atoms at positions 3 and 5 are electron-withdrawing groups (EWG). This reduces the electron density on the amine nitrogen, making it significantly less nucleophilic than unsubstituted 2-aminobenzaldehyde.

Reaction Pathway

To favor the cross-condensation with 2-naphthaldehyde , the reaction kinetics must be manipulated using acid catalysis and anhydrous conditions .

  • Protonation: The carbonyl oxygen of 2-naphthaldehyde is protonated by the acid catalyst, increasing its electrophilicity.

  • Nucleophilic Attack: The amine of 3,5-DBAB attacks the activated carbonyl of 2-naphthaldehyde.

  • Dehydration: A carbinolamine intermediate forms and rapidly dehydrates to yield the azomethine (

    
    ) linkage.
    
Pathway Visualization

The following diagram illustrates the reaction logic and potential downstream applications.

ReactionPathway ReactantA 3,5-Dibromo-2- aminobenzaldehyde Catalyst Cat. AcOH / Ethanol (Reflux) ReactantA->Catalyst ReactantB 2-Naphthaldehyde ReactantB->Catalyst Intermediate Carbinolamine Intermediate Catalyst->Intermediate Nucleophilic Attack Product Target Schiff Base (Imine) Intermediate->Product -H2O (Dehydration) Byproduct H2O (Removed) Intermediate->Byproduct MetalComplex Metallodrugs (Cu/Ni Complexes) Product->MetalComplex + Metal Acetate Quinazoline 2-(Naphthalen-2-yl) quinazoline Product->Quinazoline + NH4OAc (Oxidative Cyclization)

Caption: Logical flow for the synthesis of the Schiff base and its divergence into metallodrugs or quinazoline scaffolds.

Experimental Protocol: Direct Condensation

This protocol is optimized to maximize yield while minimizing the formation of self-condensation byproducts.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
3,5-Dibromo-2-aminobenzaldehyde 278.931.0Nucleophile
2-Naphthaldehyde 156.181.1Electrophile (Excess)
Absolute Ethanol -SolventMedium (Anhydrous)
Glacial Acetic Acid 60.05Cat.Catalyst
Step-by-Step Methodology

Step 1: Reactant Solubilization

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol (279 mg) of 3,5-dibromo-2-aminobenzaldehyde in 15 mL of absolute ethanol.

  • Note: Gentle heating (40°C) may be required to fully dissolve the dibromo derivative due to its lipophilicity.

Step 2: Electrophile Addition

  • Add 1.1 mmol (172 mg) of 2-naphthaldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid.

    • Critical Insight: Do not add excess acid. Too much acid can protonate the amine, completely deactivating it. The goal is to activate the aldehyde carbonyl.

Step 3: Reflux & Monitoring

  • Attach a reflux condenser and heat the mixture to 78-80°C (Reflux) .

  • Maintain reflux for 3–5 hours .

  • Validation: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

    • Target: Disappearance of the amine spot (lower Rf) and appearance of a new, less polar spot (higher Rf).

Step 4: Isolation & Purification

  • Cool the reaction mixture to room temperature.

  • If precipitation occurs, filter the solid.[6] If not, reduce solvent volume by 50% using a rotary evaporator and cool in an ice bath for 1 hour.

  • Filter the resulting precipitate using a vacuum funnel.

  • Wash: Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted aldehydes.

  • Recrystallization: Recrystallize from hot ethanol/DMF mixture (9:1) to obtain analytical grade crystals.

Data Analysis & Characterization

Expected Physiochemical Properties
PropertyValue (Approx.)Notes
Appearance Yellow/Orange Crystalline SolidTypical for conjugated imines.
Yield 75% - 85%Lower yields indicate incomplete dehydration.
Melting Point 145 - 155°CSharp range indicates high purity.
Spectroscopic Validation

To confirm the formation of the Schiff base and rule out self-condensation, look for these specific signals:

  • FT-IR Spectroscopy:

    • Target Signal: Sharp band at 1615–1630 cm⁻¹ (Azomethine

      
      ).
      
    • Absence Check: Disappearance of the doublet

      
       stretch (3300–3400 cm⁻¹) from the primary amine.
      
    • Note: The aldehyde C=O stretch of the benzaldehyde moiety (at position 1) should remain visible around 1680 cm⁻¹, distinguishing this mono-imine from a bis-imine or cyclized product.

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • Azomethine Proton (-N=CH-): Singlet,

      
       8.5 – 8.9 ppm.
      
    • Aldehyde Proton (-CHO): Singlet,

      
       9.8 – 10.2 ppm (Confirming the aldehyde at position 1 is intact).
      
    • Aromatic Region: Multiplets,

      
       7.5 – 8.2 ppm (Integration should match the sum of protons from both rings).
      

Advanced Application: Quinazoline Synthesis

For researchers targeting kinase inhibitors.

While the protocol above yields the Schiff base, this intermediate can be converted in situ or in a second step to a 2-(naphthalen-2-yl)quinazoline derivative.

Modified Protocol (One-Pot):

  • Combine 3,5-DBAB (1 eq) and 2-naphthaldehyde (1 eq) in Ethanol.

  • Add Ammonium Acetate (NH₄OAc, 3-4 eq) .

  • Reflux for 6–8 hours.

  • Mechanism: The ammonia provides the second nitrogen required to close the pyrimidine ring, followed by oxidative aromatization (often utilizing atmospheric oxygen or an added oxidant like I₂).

Safety & Handling

  • 3,5-Dibromo-2-aminobenzaldehyde: Irritant. Potential skin sensitizer. Handle in a fume hood.

  • 2-Naphthaldehyde: Harmful if swallowed.

  • Waste Disposal: Halogenated organic waste. Do not dispose of down the drain.

References

  • Mohammadi, K., et al. (2016). "New tetradentate Schiff bases of 2-amino-3,5-dibromobenzaldehyde with aliphatic diamines and their metal complexes: synthesis, characterization and thermal stability." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Hati, S., & Sen, S. (2016).[5] "A mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of readily available o-aminobenzylamine and aldehydes enables a facile synthesis of diversely substituted quinazolines."[5] Synthesis.

  • Sakhare, D.T. (2025).[6][7] "Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes." Asian Journal of Research in Chemistry.

  • Organic Chemistry Portal. "Synthesis of Quinazolines." (General reference for heterocycle formation from o-aminoaldehydes).

Sources

Application

Application Notes &amp; Protocols: Strategic Solvent Selection for Reactions of 6,8-Dibromo-2-(2-naphthyl)quinoline

Introduction: The Challenge and Opportunity of a Privileged Scaffold 6,8-Dibromo-2-(2-naphthyl)quinoline is a highly functionalized heterocyclic compound, serving as a pivotal building block in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of a Privileged Scaffold

6,8-Dibromo-2-(2-naphthyl)quinoline is a highly functionalized heterocyclic compound, serving as a pivotal building block in the synthesis of advanced materials and complex pharmaceutical agents. Its rigid, planar structure, derived from the quinoline core, is complemented by a bulky naphthyl substituent and two strategically placed bromine atoms, which are ripe for functionalization via cross-coupling chemistry.[1][2] However, these same structural attributes—a large, aromatic, and halogenated framework—contribute to its characteristically poor solubility in many common organic solvents.[3]

This limited solubility is not merely an inconvenience; it is a critical experimental parameter that dictates the success or failure of subsequent chemical transformations. The choice of solvent extends beyond simple dissolution and profoundly influences reaction kinetics, catalyst stability and activity, reagent compatibility, and ultimately, product yield and purity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for key palladium-catalyzed reactions involving 6,8-Dibromo-2-(2-naphthyl)quinoline.

Physicochemical Profile and Solubility Considerations

The key to effective solvent selection is understanding the solute's properties. The planar structure of the dibromoquinoline core can lead to strong π-π stacking interactions in the solid state, making it difficult for solvent molecules to break apart the crystal lattice.[1] Consequently, achieving a homogeneous reaction mixture is often the first major hurdle.

Strategies for Enhancing Solubility:

  • Heating: Increasing the temperature of the reaction mixture can significantly improve the solubility of the starting material. However, this must be balanced against the thermal stability of the reagents and catalyst.[3]

  • Solvent Mixtures: Employing a co-solvent system is a powerful strategy. For instance, in Suzuki-Miyaura couplings, a mixture of a non-polar solvent like toluene or dioxane with a polar solvent like water is frequently used to dissolve both the organic substrate and the inorganic base.[3][4]

  • High-Polarity Aprotic Solvents: Solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and 1,4-dioxane are often effective choices for dissolving planar, halogenated aromatic compounds.[3]

Table 1: Qualitative Solubility Profile and Solvent Properties

Solvent ClassExample SolventsExpected Solubility of SubstrateBoiling Point (°C)Key Considerations
Polar Aprotic DMF, DMAc, 1,4-Dioxane, THFModerate to Good66 - 202Excellent for dissolving polar organics and salts. Dioxane and THF are common in cross-coupling.[3][4]
Aromatic Non-Polar Toluene, XylenePoor to Moderate111 - 144Good for high-temperature reactions. Often requires a co-solvent or phase-transfer catalyst for inorganic bases.[5]
Ethereal Diethyl ether, CPME, DMEPoor35 - 101Generally poor solvents for this substrate due to lower polarity.
Alcohols n-BuOH, t-AmOHPoor102 - 118Can act as a reducing agent for the Pd catalyst or participate in side reactions. Use with caution.
Chlorinated Dichloromethane (DCM), ChloroformModerate40 - 61Generally avoided in cross-coupling as they can inhibit the palladium catalyst.[5]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the quinoline core are ideal handles for sequential or dual functionalization via palladium-catalyzed cross-coupling reactions. The choice of solvent is paramount and is tailored to the specific demands of each reaction type.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species.[4][6]

Causality of Solvent Choice: The primary challenge is to create an environment where the organic-soluble substrate (6,8-Dibromo-2-(2-naphthyl)quinoline) and boronic acid can interact with the water-soluble inorganic base (e.g., K₂CO₃, Cs₂CO₃). This necessitates a biphasic or highly polar solvent system.[3][4]

  • 1,4-Dioxane/Water (e.g., 4:1): This is arguably the most common and effective system. Dioxane readily dissolves the organic components, while water dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface or in the homogeneous mixture at elevated temperatures.[3]

  • Toluene/Water: Similar to dioxane/water, but may require a phase-transfer catalyst (e.g., TBAB) to facilitate interaction between the phases, especially at lower temperatures.

  • DMF or THF: These can also be effective, particularly when a more soluble organic base is used. They are excellent solvents for the substrate.

Caption: Logic for Suzuki-Miyaura solvent selection.

Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is essential for synthesizing aryl amines by coupling the substrate with a primary or secondary amine.[7]

Causality of Solvent Choice: The solvent must effectively dissolve the substrate and the amine nucleophile. The choice is heavily influenced by the amine's polarity.[8] Aromatic solvents are common, but polar aprotic solvents may be necessary for polar amines. The solvent must also be compatible with the strong, non-nucleophilic bases typically used, such as NaOtBu or LHMDS.[5]

  • Toluene or 1,4-Dioxane: These are the most widely used solvents for Buchwald-Hartwig aminations and are suitable for a broad range of non-polar to moderately polar amines.[5][8]

  • DMF or DMAc: When using highly polar amine nucleophiles that exhibit poor solubility in toluene or dioxane, switching to a more polar solvent like DMF can be beneficial. However, be aware that DMF can sometimes decompose at high temperatures or interfere with certain catalyst systems.[8][9]

  • Ethereal Solvents (THF, CPME): These are also viable options, typically used for reactions at moderate temperatures.

Sonogashira Coupling: For C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[10][11]

Causality of Solvent Choice: The reaction traditionally uses an amine, such as triethylamine or diethylamine, which functions as both the base and the solvent.[10] This creates a basic, anaerobic environment that facilitates the catalytic cycle and neutralizes the HBr byproduct.

  • Amine as Solvent (e.g., NEt₃): In many protocols, the amine base is used in large excess, serving as the reaction solvent. This is highly effective but can complicate purification.

  • THF or DMF with an Amine Base: A common modern approach is to use a non-amine solvent like THF or DMF with a stoichiometric amount of an amine base (e.g., NEt₃, DIPEA). This offers better control and easier workup. Acetonitrile has also been shown to be an effective solvent in some modified procedures.[12][13]

Experimental Protocols

General Precaution: All cross-coupling reactions must be performed under an inert atmosphere (Argon or Nitrogen) as the palladium catalysts are sensitive to oxygen.[3] All solvents and liquid reagents should be degassed prior to use.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Mono-arylation)
  • Reaction Setup: To an oven-dried Schlenk flask, add 6,8-Dibromo-2-(2-naphthyl)quinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting material.[3]

  • Heating: Place the flask in a preheated oil bath at 90-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Caption: General workflow for a cross-coupling experiment.

Protocol 2: Buchwald-Hartwig Amination (Mono-amination)
  • Reaction Setup: To a glovebox or an oven-dried Schlenk flask, add 6,8-Dibromo-2-(2-naphthyl)quinoline (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4.4 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to a concentration of ~0.1 M. Then, add the amine nucleophile (1.2 equiv.) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction and monitor by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool to room temperature, pass the mixture through a short plug of Celite, and rinse with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude material by flash column chromatography.

Troubleshooting Guide

Table 2: Common Issues and Solvent-Related Solutions

IssuePotential Solvent-Related CauseRecommended Solution
Low or No Reaction Poor Solubility: Starting material is not dissolved at the reaction temperature.Switch to a more effective solvent (e.g., from Toluene to Dioxane or DMF). Gentle heating can also aid dissolution.[3]
Catalyst Inhibition: Solvent (e.g., pyridine, acetonitrile) is coordinating to palladium.[5]Avoid coordinating solvents. Use standard choices like toluene, dioxane, or THF.
Hydrodehalogenation Protic Impurities: Presence of water or alcohol in the solvent leading to a side reaction.Use strictly anhydrous solvents and reagents. Ensure the inert atmosphere is maintained.[14]
Inconsistent Results Solvent Quality: Variation between batches of solvent (e.g., peroxide content in THF).Use freshly distilled or purchased anhydrous-grade solvents. Avoid prolonged storage of opened solvent bottles.
Difficult Purification High-Boiling Solvent: DMF or DMAc can be difficult to remove completely.If possible, use a lower-boiling solvent like THF or Dioxane. If DMF is necessary, use a high-vacuum line for removal.

Conclusion

The successful functionalization of 6,8-Dibromo-2-(2-naphthyl)quinoline is fundamentally linked to a rational and strategic approach to solvent selection. While its poor solubility presents a challenge, it can be overcome through the careful choice of high-polarity aprotic solvents, the use of co-solvent systems, and appropriate heating. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, solvents like 1,4-dioxane and toluene remain the workhorses, but an understanding of when to pivot to alternatives like DMF for polar substrates is key to expanding the synthetic utility of this valuable scaffold. The protocols and principles outlined in this guide provide a robust framework for optimizing reaction conditions and achieving desired chemical outcomes.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatization.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines.
  • Yesilel, O. Z., et al. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2997-o2998. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • Reddit. (2017). Buchwald-Hartwig Amination Solvent Choice. Retrieved from r/chemistry. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Mphahlele, M. J., & Oyeyiola, A. O. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry, 39, 1215-1223.
  • Malig, T. C., et al. (2020).
  • MDPI. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from MDPI website. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • PubMed. (2010). 6,8-Dibromo-quinoline. Retrieved from PubMed. [Link]

  • Ökten, S., et al. (2013). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Turkish Journal of Chemistry, 37, 834-848.
  • ResearchGate. (2025). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Retrieved from ResearchGate. [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
  • Colbon, P., et al. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 22(9), 1433. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal website. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Friedländer Annulation for Dibromoquinolines

Subject: Optimization of Yield & Purity for Dibromo-substituted Quinoline Scaffolds Ticket ID: CHEM-SUP-882-DBQ Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Core Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield & Purity for Dibromo-substituted Quinoline Scaffolds Ticket ID: CHEM-SUP-882-DBQ Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Challenge

The Issue: Synthesizing dibromoquinolines via Friedländer annulation presents a specific "Deactivated Nucleophile" challenge. The presence of two bromine atoms (typically on the 2-aminoaryl ketone/aldehyde precursor) exerts strong inductive electron-withdrawing effects (-I) and steric hindrance.

The Consequence: This reduces the nucleophilicity of the amino group, making the initial Schiff base formation—the rate-determining step in acid-catalyzed pathways—sluggish. Standard protocols often result in yields <40% due to incomplete conversion or competing self-condensation of the


-methylene ketone (aldol side-reaction).

The Solution: To improve yields from <40% to >80%, you must shift from passive thermal activation to High-Energy Kinetic Forcing (Microwave) or Dual-Activation Catalysis (Lewis Acids).

Diagnostic & Troubleshooting Guide

Phase 1: The "Low Yield" Diagnostic

Before changing your entire protocol, identify the specific failure mode using this Q&A matrix.

SymptomLikely Root CauseImmediate Action
Starting Material (SM) Remains Nucleophilic Deactivation. The dibromo-amine is too electron-poor to attack the ketone carbonyl.Switch to Lewis Acid Catalysis (

or

) or Microwave Irradiation .
SM Consumed, Tar/Complex Mix Ketone Polymerization. The

-methylene ketone self-polymerized before reacting with the amine.
Reduce Base/Acid Strength. Switch from KOH/H2SO4 to solid supports (Amberlyst-15) or solvent-free conditions.
Product Precipitates but Low Yield Solubility Trapping. Dibromoquinolines are highly lipophilic and may co-precipitate with impurities.Change Solvent System. Use DMF/EtOH mixtures or add a surfactant (SDS) if using aqueous media.
De-halogenation Observed Reductive Side-Reaction. High temp + metal contaminants (if using crude Fe/HCl reduction precursors).Avoid Metal Reductants. Use pure 2-amino precursors. Avoid Pd/C if hydrogen transfer is possible.
Phase 2: Mechanistic Bottleneck Visualization

The following diagram illustrates why the dibromo-substitution causes failure and where to intervene.

FriedlanderMechanism Start 2-Amino-3,5- dibromobenzaldehyde Bottleneck BOTTLENECK: Deactivated Amine (Br steric/electronic drag) Start->Bottleneck Ketone α-Methylene Ketone Ketone->Bottleneck Polymer Polymerized Tar Ketone->Polymer Self-Aldol (If amine is too slow) SchiffBase Schiff Base Intermediate Bottleneck->SchiffBase Requires High T or Lewis Acid Enamine Enamine Tautomer SchiffBase->Enamine Cyclization Intramolecular Aldol & Dehydration Enamine->Cyclization Product Dibromoquinoline Product Cyclization->Product

Caption: The "Bottleneck" node highlights where bromine substituents retard the reaction, allowing the ketone partner to polymerize (red path) instead of annulating.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid library generation, overcoming steric hindrance, solvent-free efficiency.

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier imposed by the bromine substituents more effectively than thermal convection.

  • Stoichiometry: Mix 2-amino-3,5-dibromobenzaldehyde (1.0 equiv) and Active Methylene Ketone (1.2 equiv).

  • Catalyst/Solvent:

    • Option 1 (Green): No solvent. Add 1 drop of Glacial Acetic Acid or p-TsOH (5 mol%).

    • Option 2 (Solubility issues): Use Ethanol (2 mL per mmol) with Sulfamic Acid (10 mol%).

  • Irradiation: Seal in a microwave process vial. Irradiate at 140°C for 10–15 minutes (Dynamic power mode, max 300W).

  • Work-up:

    • Cool to RT. The dibromoquinoline often precipitates directly.

    • Filter and wash with cold ethanol.

    • Yield Expectation: 75–92% (vs. 30–40% thermal).

Protocol B: Lewis Acid Catalysis ( or )

Best for: Large scale, temperature-sensitive substrates, or when microwave is unavailable.

Rationale: Trivalent Lewis acids activate the carbonyl oxygen of the ketone, making it more susceptible to attack by the "weak" dibromo-amine.

  • Setup: Dissolve 2-amino-3,5-dibromo-arylketone (1.0 mmol) and Ketone (1.2 mmol) in Acetonitrile or Toluene (5 mL).

  • Catalyst: Add Indium(III) Triflate [

    
    ] (5 mol%) OR Iron(III) Chloride  [
    
    
    
    ] (10 mol%).
  • Reaction: Reflux (80–110°C) for 2–4 hours. Monitor via TLC (Note: Dibromo compounds stain poorly with KMnO4; use UV or Iodine).

  • Quench: Evaporate solvent. Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Recrystallize from EtOH/DMF. (Column chromatography is often unnecessary due to high specificity).

Comparative Data: Why these methods work

Data synthesized from comparative studies on halogenated quinolines.

ParameterClassical Method (KOH/EtOH)Classical Acid (H2SO4/Reflux)Microwave (Solvent-Free) Lewis Acid (

)
Reaction Time 12–24 Hours4–8 Hours10–20 Minutes 2–4 Hours
Yield (Dibromo) 25–45%40–55%85–94% 80–90%
Side Products Significant Aldol polymersTar formationMinimalMinimal
Work-up Extraction/Column RequiredNeutralization RequiredPrecipitation/Filtration Simple Wash

Frequently Asked Questions (FAQs)

Q: My dibromo-starting material is not soluble in Ethanol. Can I use DMSO? A: Yes, but be cautious. DMSO is difficult to remove and can make product isolation (crystallization) harder.

  • Better Alternative: Use DMF or Ionic Liquids ([bmim][BF4]). Ionic liquids act as both solvent and catalyst and are excellent for solubilizing poly-halogenated aromatics.

Q: I see a spot on TLC that looks like an intermediate but won't cyclize. A: This is likely the aldol adduct (intermediate 3 in mechanism).

  • Fix: The dehydration step is stalled. Add a dehydrating agent like molecular sieves (4Å) or increase the acidity slightly (e.g., add TFA) to force water elimination.

Q: Can I use 2-nitro-dibromobenzaldehyde directly? A: Yes, via a reductive Friedländer approach.

  • Protocol: Use Fe powder / HCl or SnCl2 in situ. However, ensure you do not overheat, as dibromo-compounds can undergo hydro-dehalogenation (loss of Br) under vigorous reducing conditions.

Troubleshooting Decision Tree

Troubleshooting Start Yield < 50%? CheckTLC Check TLC: Is Amine consumed? Start->CheckTLC AmineLeft YES: Amine Remains CheckTLC->AmineLeft Yes AmineGone NO: Amine Consumed CheckTLC->AmineGone No Action1 Diagnosis: Nucleophile Failure Action: Switch to Microwave (140°C) or Lewis Acid (In(OTf)3) AmineLeft->Action1 CheckSpots Check Product Spot AmineGone->CheckSpots Messy Multiple/Streaking Spots CheckSpots->Messy CleanLow Clean Spot, Low Mass CheckSpots->CleanLow Action2 Diagnosis: Ketone Polymerization Action: Use Solvent-Free or Solid Acid (Amberlyst) Messy->Action2 Action3 Diagnosis: Solubility Loss Action: Recrystallize from DMF Check Mother Liquor CleanLow->Action3

Caption: Step-by-step logic to isolate the chemical cause of low yields.

References

  • Microwave-Enhanced Synthesis: Gould, E. et al. (2016).[2] Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines. MedChemComm. [Link] Key Insight: Demonstrates yield increase from 34% to 72% for halogenated substrates.[2][3]

  • Lewis Acid C

    
    ): 
    Tanwar, B. et al. (2015).[4] Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts. New Journal of Chemistry.
    [Link]
    Key Insight: Establishes Indium Triflate as a superior catalyst for deactivated amines.
    
  • Green/Solvent-Free Methods: Muscia, G. C. et al. (2006). Microwave-assisted Friedländer synthesis of quinolines derivatives as potential antiparasitic agents. Tetrahedron Letters. [Link] Key Insight: Validates solvent-free protocols for difficult pharmaceutical scaffolds.

  • General Mechanism & Review: Marco-Contelles, J. et al. (2009). The Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines. Chemical Reviews. [Link] Key Insight: Comprehensive review of mechanism and acid/base limitations.

Sources

Optimization

Solubility issues of 6,8-Dibromo-2-(2-naphthyl)quinoline in organic solvents

Technical Support Center: 6,8-Dibromo-2-(2-naphthyl)quinoline Reference ID: TS-DBNQ-SOL-01 | Revision: 2.1 Executive Summary You are encountering solubility challenges with 6,8-Dibromo-2-(2-naphthyl)quinoline . This is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6,8-Dibromo-2-(2-naphthyl)quinoline Reference ID: TS-DBNQ-SOL-01 | Revision: 2.1

Executive Summary

You are encountering solubility challenges with 6,8-Dibromo-2-(2-naphthyl)quinoline . This is a known issue inherent to its structural motif. This molecule combines a rigid quinoline core, a planar naphthyl extension, and two heavy bromine atoms.[1] These features create a "perfect storm" for high crystal lattice energy driven by strong


-

stacking and hydrophobic interactions.

This guide provides validated protocols to overcome these solubility barriers for analysis (NMR/HPLC) and synthesis (Suzuki/Buchwald couplings).

Part 1: The Mechanism (Why is it insoluble?)

Before troubleshooting, understand the enemy. Your compound behaves like a "molecular brick" due to two competing forces:

  • High Lattice Energy (The Barrier): The 2-naphthyl group extends the planar surface area of the quinoline, facilitating tight face-to-face

    
    -stacking. The 6,8-dibromo substitution adds significant molecular weight and polarizability, reinforcing these intermolecular van der Waals forces.
    
  • Low Solvation Energy (The Failure): Standard polar solvents (Methanol, Acetonitrile) cannot overcome the lattice energy. Even standard organic solvents (DCM, THF) may struggle at room temperature because the solvent-solute interactions are weaker than the solute-solute interactions.

Part 2: Solvent Compatibility Matrix

We have categorized solvents based on their interaction efficiency with 6,8-Dibromo-2-(2-naphthyl)quinoline.

TierSolvent ClassSpecific SolventsStatusApplication
Tier 1 High-Boiling Chlorinated 1,1,2,2-Tetrachloroethane (TCE),

-Dichlorobenzene
Excellent High-temp NMR, Process solvent
Tier 2 Standard Chlorinated Chloroform (

), Dichloromethane (DCM)
Good General synthesis, HPLC (dilute)
Tier 3 Aromatic Hydrocarbons Toluene, Chlorobenzene, XyleneModerate Reaction medium (requires heat)
Tier 4 Polar Aprotic THF, DMSO, DMFPoor to Moderate Soluble only when hot; risk of precipitation upon cooling
Tier 5 Polar Protic Methanol, Ethanol, Water, IsopropanolInsoluble Anti-solvents for precipitation

Part 3: Troubleshooting Protocols

Scenario A: "I cannot get a clean NMR spectrum."

Issue: The compound precipitates in the tube or shows broad, low-intensity peaks due to aggregation.

Protocol:

  • Stop using

    
    .  At high concentrations needed for 
    
    
    
    NMR, this solvent is often insufficient.
  • Switch to TCE-

    
     (1,1,2,2-Tetrachloroethane-
    
    
    
    ).
    • Why: It has a high boiling point (

      
      ) and excellent solvency for planar aromatics.
      
  • Apply Heat: Run the NMR experiment at 323 K - 353 K (

    
    ) .
    
    • Mechanism:[2][3][4] Heat disrupts the

      
      -stacking aggregates, sharpening the peaks.
      
  • Alternative: If TCE is unavailable, use

    
     but only with heating (
    
    
    
    ). Note that moisture in DMSO can quench reactive intermediates if you are monitoring a reaction.
Scenario B: "The starting material won't dissolve for my Suzuki Coupling."

Issue: You are trying to react the bromine handles, but the starting material is a slurry.

Protocol:

  • Do not require homogeneity. Many palladium-catalyzed reactions proceed effectively on slurries. As the dissolved portion reacts, Le Chatelier’s principle drives more solid into solution.

  • Solvent System: Switch from standard Toluene/Water to 1,4-Dioxane or Chlorobenzene .

  • Temperature: Operate near reflux (

    
    ).
    
  • Phase Transfer: If using an aqueous base (

    
    ), add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide)  to facilitate interaction at the solid-liquid interface.
    
Scenario C: "How do I purify this without a column?"

Issue: The compound streaks on silica or is too insoluble to load.

Protocol (Recrystallization):

  • Dissolve the crude solid in boiling Chloroform or Toluene (Tier 2/3). Use the minimum amount necessary.

  • Filter while hot to remove insoluble inorganic salts (catalyst residues).

  • Add Anti-solvent: Slowly add hot Ethanol (Tier 5) until the solution turns slightly turbid.

  • Cool Slowly: Let it stand at room temperature, then move to

    
    . The 2-naphthylquinoline core should crystallize as needles or plates.
    

Part 4: Decision Logic (Visualization)

Use this flowchart to determine the correct workflow based on your specific solubility blockage.

SolubilityLogic Start Start: Solubility Issue CheckApp What is the Application? Start->CheckApp NMR NMR Analysis CheckApp->NMR Synthesis Synthesis (Reaction) CheckApp->Synthesis Purification Purification CheckApp->Purification CDCl3 Tried CDCl3? NMR->CDCl3 Slurry Is it a Slurry? Synthesis->Slurry Recryst Recrystallization Purification->Recryst Heat Heat to 50°C CDCl3->Heat Precipitates SwitchSolvent Switch to TCE-d2 or Hot DMSO-d6 Heat->SwitchSolvent Still Broad/Insoluble Temp Increase Temp >100°C (Use Chlorobenzene) Slurry->Temp Yes (Acceptable) PTC Add Phase Transfer Catalyst (TBAB) Temp->PTC Slow Conversion System Solvent: CHCl3/Toluene Anti-solvent: Ethanol Recryst->System

Caption: Decision tree for selecting solvents and protocols based on experimental intent.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone or Acetonitrile to wash the product? A: Yes. Because 6,8-Dibromo-2-(2-naphthyl)quinoline is highly insoluble in these polar solvents, they are excellent for washing away impurities (like starting materials or catalyst ligands) without losing your product.

Q2: I see two sets of peaks in the NMR. Is it impure? A: Not necessarily. If you are using a solvent like


 at room temperature, you might be seeing rotamers  or aggregates . The steric bulk of the bromine at position 8 and the naphthyl group at position 2 can restrict rotation or induce stacking. Test:  Run the NMR at 

. If the peaks coalesce into a single set, it is a dynamic conformational issue, not an impurity.

Q3: Is this compound light sensitive? A: Brominated aromatic compounds can undergo photodehalogenation (loss of bromine) or radical formation under intense UV light. While the naphthylquinoline core is stable, it is best practice to wrap your flask in foil during long reactions or storage.

References & Further Reading

  • General Synthesis of 6,8-Dibromoquinolines:

    • Title: Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines (Friedländer synthesis protocols).[5]

    • Source: BenchChem Application Notes.[5]

    • URL: (General reference for brominated quinoline handling).

  • Solubility of Planar Heterocycles:

    • Title: 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one (Demonstrates solubility challenges in rigid quinoline analogs).

    • Source: MDPI Molbank.

    • URL:

  • Crystallographic Data & Stacking:

    • Title: 6,8-Dibromo-quinoline (Analysis of

      
      -
      
      
      
      stacking interactions).
    • Source: Acta Crystallographica / PubMed.

    • URL:

  • NMR Solvent Selection for Rigid Aromatics:

    • Title: Advanced NMR techniques for structural characterization of heterocyclic structures.

    • Source: IPB / ESA.

    • URL:

Sources

Troubleshooting

Technical Support Center: 2-Naphthylquinoline Synthesis Optimization

Topic: Optimizing Reaction Temperature for 2-Naphthylquinoline Synthesis Doc ID: NQ-OPT-2026 | Last Updated: February 21, 2026 Support Level: Tier 3 (Senior Scientist / Process Chemistry) The Thermal Landscape: Kinetic v...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 2-Naphthylquinoline Synthesis

Doc ID: NQ-OPT-2026 | Last Updated: February 21, 2026 Support Level: Tier 3 (Senior Scientist / Process Chemistry)

The Thermal Landscape: Kinetic vs. Thermodynamic Control

Welcome to the technical support hub for quinoline functionalization. You are likely encountering yield plateaus or impurity profiles that suggest thermal mismanagement.

Synthesizing 2-(naphthalen-2-yl)quinoline involves coupling a bulky naphthyl group to a nitrogen-containing heterocycle. This creates two distinct thermal challenges:

  • Steric Hindrance: The naphthyl ring is significantly bulkier than a phenyl ring. Higher temperatures are often required to overcome the activation energy barrier for the rotation/alignment necessary during the transmetallation step (in Suzuki coupling).

  • Catalyst Poisoning: The quinoline nitrogen is a strong

    
    -donor that can coordinate to Palladium (Pd), displacing ligands and deactivating the catalyst (forming "Pd-black"). This process is accelerated at high temperatures.[1]
    

The Golden Rule: You must operate in the "Goldilocks Zone"—hot enough to drive the bulky coupling, but cool enough to maintain catalyst integrity.

Troubleshooting Guides (FAQ Format)

Module A: Suzuki-Miyaura Cross-Coupling Route

Standard approach for medicinal chemistry scales.[2]

Q: My reaction stalls at 60-70% conversion after 4 hours at 80°C. Should I increase the temperature to 110°C? A: Proceed with caution. Raising the temperature to 110°C (toluene reflux) often leads to rapid catalyst death before the reaction completes.

  • Diagnosis: The bulky naphthyl boronic acid slows down the transmetallation step. If the catalyst is not stable, it decomposes before the slow turnover can finish.

  • Solution: Instead of raising the temperature, switch the solvent system to increase the internal boiling point slightly without shocking the catalyst, or change the ligand.

    • Recommendation: Use 1,4-Dioxane/Water (4:1) at 95°C . Dioxane coordinates weakly to Pd, stabilizing it better than toluene at this temperature.

    • Alternative: Switch to a bulky, electron-rich phosphine ligand like SPhos or XPhos . These bulky ligands prevent the quinoline nitrogen from binding to the Pd center, allowing you to run at 100°C safely.

Q: I see significant dehalogenated starting material (quinoline) in my LC-MS. Is the temperature too high? A: Yes, likely. Dehalogenation (hydrodehalogenation) is a common side reaction where the Pd-intermediate undergoes


-hydride elimination or reacts with the solvent (especially alcohols like ethanol) instead of the boronic acid.
  • Mechanism: High temperatures promote the

    
    -hydride elimination pathway.
    
  • Fix: Reduce temperature by 10°C and increase the concentration of the boronic acid (1.5 eq). Ensure your solvent is thoroughly degassed; oxygen at high temperatures accelerates homocoupling and dehalogenation cycles.

Module B: Friedländer Condensation Route

Standard approach for scale-up or when avoiding transition metals.

Q: I am using the classic reflux in Ethanol (78°C) with KOH, but the yield is <30%. A: The temperature is too low for 2-naphthyl ketone condensation. The Friedländer synthesis requires an aldol condensation followed by a dehydration. The steric bulk of the acetylnaphthalene moiety makes the initial nucleophilic attack sluggish at 78°C.

  • Solution: You need a "hard" thermal push. Switch to solvent-free conditions or high-boiling solvents.

    • Protocol: Use Glacial Acetic Acid at 110°C-120°C (reflux) with a catalytic amount of H2SO4 or p-TsOH. Acid catalysis is generally superior to base catalysis for bulky ketones.

Q: Can I use microwave heating to speed this up? A: Absolutely. This is the preferred modern method. Microwave irradiation is highly effective for Friedländer synthesis because it superheats the polar intermediates.

  • Optimized Condition: 160°C for 10 minutes in neat acetic acid. This typically boosts yields from ~40% (thermal) to >85% (microwave) by overcoming the activation barrier of the dehydration step instantly.

Master Protocols

Protocol A: Optimized Suzuki Coupling (High Purity)

Best for: Drug discovery, library synthesis, high purity requirements.

  • Reagents: 2-Chloroquinoline (1.0 eq), 2-Naphthylboronic acid (1.3 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%).[1] Note: SPhos is critical for thermal stability.
    
  • Solvent: Toluene / Water (10:1).

  • Temperature Cycle:

    • Start at RT for 10 mins (pre-stirring).

    • Ramp to 90°C (Internal probe temperature, not block temp).

    • Hold for 4-6 hours .

  • Workup: Cool to RT. Filter through Celite (removes Pd). Extract EtOAc.

Protocol B: Microwave-Assisted Friedländer (High Speed)

Best for: Scale-up, avoiding heavy metals.

  • Reagents: 2-Aminobenzaldehyde (1.0 eq), 2-Acetylnaphthalene (1.1 eq).

  • Solvent/Catalyst: Glacial Acetic Acid (2-3 mL per mmol).

  • Equipment: Microwave reactor (sealed vessel).

  • Parameters:

    • Temperature: 160°C.[3][4]

    • Hold Time: 10 minutes.

    • Pressure Limit: 15 bar (ensure vessel rating).

  • Workup: Pour into crushed ice/water. Neutralize with NaOH. Collect precipitate.

Data & Visualization

Comparative Efficiency Table
MethodTemperatureTimeTypical YieldPurity ProfilePrimary Risk
Suzuki (Standard) 80°C (Ethanol)12-16 h55-65%HighProtodeboronation
Suzuki (Optimized) 95-100°C (Dioxane/SPhos)4-6 h88-92% Very HighCatalyst cost
Friedländer (Base) 78°C (Ethanol)24 h30-40%LowIncomplete reaction
Friedländer (MW) 160°C (Acetic Acid)10 min 85-90%Med (recryst. needed)Over-pressurization
Decision Logic: Temperature Optimization

TemperatureOptimization Start Start: Reaction Stalled/Low Yield CheckRoute Which Synthetic Route? Start->CheckRoute Suzuki Suzuki-Miyaura CheckRoute->Suzuki Fried Friedländer CheckRoute->Fried CheckCat Is Catalyst Deactivating? (Black ppt, stalled conversion) Suzuki->CheckCat LowTemp Temp < 80°C? CheckCat->LowTemp No, just slow HighTemp Temp > 100°C? CheckCat->HighTemp Yes, rapid death Action_Boost Increase Temp to 90°C Check Solvent BP LowTemp->Action_Boost Yes Action_Ligand Switch to SPhos/XPhos Maintain 90-100°C HighTemp->Action_Ligand No (Temp is optimal) Action_Cool Reduce Temp to 90°C Change Solvent to Dioxane HighTemp->Action_Cool Yes CheckMethod Heating Method? Fried->CheckMethod ConvHeat Conventional Reflux CheckMethod->ConvHeat MWHeat Microwave CheckMethod->MWHeat Action_Acid Switch to AcOH Reflux (118°C) ConvHeat->Action_Acid Yield < 50% Action_MWOpt Set 160°C / 10 min (Neat AcOH) MWHeat->Action_MWOpt Optimize

Figure 1: Decision matrix for troubleshooting temperature-related yield issues in 2-naphthylquinoline synthesis.

References

  • Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Chemical Biology & Drug Design.

    • Relevance: Establishes the 160°C microwave protocol in acetic acid as a superior method for bulky quinoline synthesis.
  • Mphahlele, M. J., & Maluleka, M. M. (2019). Suzuki–Miyaura cross-coupling of 2-chloroquinoline with arylboronic acids. Journal of Chemical Research.

    • Relevance: Details the specific challenges of 2-chloroquinoline coupling and the necessity of optimizing ligand/temperature ratios to prevent dehalogen
  • BenchChem Technical Support. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis.

    • Relevance: Provides general troubleshooting for temperature effects on condensation r

Sources

Optimization

Technical Support Center: Regiocontrol in 6,8-Dibromoquinoline Functionalization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselective Functionalization of 6,8-Dibromoquinoline Ticket ID: REGIO-68-DBQ Core Directive: The "Tale of Two Positions" Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselective Functionalization of 6,8-Dibromoquinoline Ticket ID: REGIO-68-DBQ

Core Directive: The "Tale of Two Positions"

Welcome to the technical support hub for haloquinoline functionalization. If you are working with 6,8-dibromoquinoline , you are dealing with a scaffold that exhibits a distinct "split personality" based on the reaction manifold you choose.[1]

The core principle governing your success is Orthogonal Reactivity :

  • The C6 Position: Behaves like a standard, sterically accessible aryl bromide. It is the domain of Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

  • The C8 Position: Is electronically unique due to the peri-proximity of the quinoline nitrogen. It is the domain of Lithium-Halogen Exchange (Directed Ortho-Metalation logic).

This guide provides the protocols to exploit this dichotomy, ensuring you get the isomer you want, not a statistical mixture.

Decision Matrix & Workflow

Before starting your batch, consult this logic flow to determine the correct reagent class for your target regioisomer.

RegioLogic Start Starting Material: 6,8-Dibromoquinoline Target Select Target Site Start->Target C6_Path Target: C6 Functionalization Target->C6_Path Option A C8_Path Target: C8 Functionalization Target->C8_Path Option B Method_C6 Method: Pd-Catalysis (Suzuki/Sonogashira) C6_Path->Method_C6 Method_C8 Method: Li-Halogen Exchange (n-BuLi, -78°C) C8_Path->Method_C8 Mech_C6 Mechanism: Steric Control (C6 is accessible) Method_C6->Mech_C6 Product_C6 Product: 6-Substituted-8-Bromoquinoline Method_C6->Product_C6 Mech_C8 Mechanism: Coordination Control (N-directed Lithiation) Method_C8->Mech_C8 Product_C8 Product: 8-Substituted-6-Bromoquinoline Method_C8->Product_C8

Caption: Figure 1. Regioselectivity decision tree for 6,8-dibromoquinoline. Blue path indicates steric control; Red path indicates electronic/coordination control.

Technical Modules & Protocols

Module A: Selective C6-Functionalization (The Suzuki Route)

Issue: Users often fear that the C8 bromine will react competitively during Pd-catalysis. Resolution: Under standard conditions, the C8 position is sterically shielded by the C5-proton and the quinoline nitrogen lone pair. The C6 position is sterically open.

Protocol: C6-Selective Suzuki-Miyaura Coupling

  • Reagents: 6,8-Dibromoquinoline (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%).

  • Base/Solvent: Na₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 4–12 hours.

ParameterSpecificationReasoning
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Bulky ligands (PPh₃) enhance the steric differentiation, favoring the accessible C6 site over the crowded C8 site.
Stoichiometry 1.05 – 1.10 eq Boronic AcidLimiting the nucleophile prevents "double coupling" (bis-arylation).
Temperature 80–90°CSufficient for C6 activation but often too mild for efficient oxidative addition at the hindered C8 site.

Troubleshooting Q&A:

  • Q: I am seeing ~10% bis-coupled product. How do I stop this?

    • A: Switch to a catalyst with even bulkier ligands, such as XPhos Pd G2 . The massive steric bulk of XPhos makes oxidative addition at the hindered C8 position kinetically impossible under mild conditions.

  • Q: My reaction is sluggish at C6.

    • A: Ensure your solvent is degassed. Quinoline nitrogens can coordinate to Pd, poisoning the catalyst. If sluggish, add 1.0 eq of a salt (like LiCl) or switch to a high-turnover catalyst system like Pd₂/dba₃ + SPhos.

Module B: Selective C8-Functionalization (The Lithiation Route)

Issue: Direct Pd-coupling at C8 is difficult. Resolution: Use Lithium-Halogen Exchange. The quinoline nitrogen acts as a directing group (via the peri effect), coordinating the lithium and directing the exchange selectively to C8 over C6.

Protocol: C8-Selective Lithium-Halogen Exchange

  • Reagents: 6,8-Dibromoquinoline (1.0 eq), n-BuLi (1.05 eq, 2.5M in hexanes).

  • Solvent: Anhydrous THF (Critical).

  • Electrophile: DMF (for aldehyde), CO₂ (for acid), or I₂ (for iodide).

Step-by-Step:

  • Dissolution: Dissolve substrate in THF under Argon. Cool to -78°C .[2]

  • Exchange: Add n-BuLi dropwise over 20 mins. The internal temp must not rise above -70°C.

    • Mechanistic Note: The Nitrogen lone pair coordinates the Li, stabilizing the transition state for C8-Br exchange. C6 lacks this stabilization.

  • Aging: Stir at -78°C for 30–45 mins. (Do not warm up; the lithiated species is kinetically stable but thermodynamically unstable).

  • Quench: Add the Electrophile (e.g., DMF) rapidly.

  • Warm: Allow to warm to RT naturally.

Troubleshooting Q&A:

  • Q: I obtained a mixture of C6 and C8 products, or a "scrambled" mess.

    • A: Your temperature control failed. If the reaction warms above -60°C before the quench, the lithium can migrate (scramble) to the thermodynamically more stable position or undergo protonation. Keep it strictly cryogenic.

  • Q: The yield is low; I see mostly starting material.

    • A: Ensure your THF is dry. Moisture kills n-BuLi instantly. Also, verify the titer of your n-BuLi.

  • Q: Can I use t-BuLi?

    • A: Yes, t-BuLi (2.0 eq) is faster and irreversible, often providing sharper selectivity at -78°C if n-BuLi is sluggish.

Module C: Sequential Functionalization (The "Double Decker")

If your target is a 6,8-disubstituted quinoline with different groups, the order of operations is non-negotiable.

The Golden Rule: Functionalize C6 FIRST.

  • Why? If you functionalize C8 first (e.g., putting a Methyl group there), you introduce even more steric bulk next to C6 (and C7), potentially shutting down the subsequent Suzuki coupling at C6.

  • Exception: If the C8 group is a small coordinating group (like -OH or -OMe), you might proceed, but generally, C6-Suzuki followed by C8-Lithiation is the safest path.

Workflow Visualization:

Sequential Start 6,8-Dibromoquinoline Step1 Step 1: Suzuki Coupling (Boronic Acid 'A', Pd-Cat) Start->Step1 Regioselective at C6 Inter Intermediate: 6-Aryl-8-Bromoquinoline Step1->Inter Step2 Step 2: Li-Hal Exchange (n-BuLi, -78°C, then Electrophile 'B') Inter->Step2 C8-Br remains intact Final Final Product: 6-Aryl-8-Functionalized-Quinoline Step2->Final

Caption: Figure 2. Recommended sequential workflow. C6 is modified first via steric control, leaving the C8-bromide available for directed lithiation.

Advanced Strategy: N-Oxide Activation

Scenario: You absolutely need to perform a Pd-catalyzed coupling at C8, but Lithiation is not an option (e.g., incompatible functional groups).

Solution: Convert the quinoline to Quinoline N-Oxide .

  • Mechanism: The N-oxide moiety makes the C8 position more electron-deficient and can act as a directing group for C-H activation or specialized cross-couplings.

  • Reference: ACS Catalysis reports C8-selective arylation of quinoline N-oxides using Pd catalysts, bypassing the need for lithiation [2].

References

  • ACS Catalysis. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. [Link] (N-oxide strategy).

  • Royal Society of Chemistry (RSC). NBS-mediated bromination... Sonogashira coupling reaction occurred regioselectively in the C-6 position. [Link] (Confirmation of C6 Pd-selectivity).[3]

  • Journal of Organic Chemistry. Regioselective Lithium-Halogen Exchange... (General principles of haloquinoline lithiation). [Link]

Disclaimer: All protocols involve hazardous chemicals (n-BuLi, pyrophorics). Ensure all work is performed in a fume hood with appropriate PPE. Consult MSDS before use.

Sources

Reference Data & Comparative Studies

Validation

Photophysical &amp; Optoelectronic Comparison: 6,8-Dibromo-2-(2-naphthyl)quinoline vs. Alq3

The following is an in-depth technical comparison guide, structured to provide actionable insights for researchers in optoelectronics and organic semiconductor development. Executive Summary This guide compares the photo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical comparison guide, structured to provide actionable insights for researchers in optoelectronics and organic semiconductor development.

Executive Summary

This guide compares the photophysical and electrochemical properties of Tris(8-hydroxyquinolinato)aluminium (Alq3) , the industry-standard green emitter and electron transport material (ETM), with 6,8-Dibromo-2-(2-naphthyl)quinoline (DBNQ) , a halogenated purely organic semiconductor.

While Alq3 relies on metal-ligand charge transfer (MLCT) and ligand-centered transitions to achieve broad green emission (


), DBNQ  utilizes a rigid, halogenated quinoline scaffold to achieve blue-shifted emission (

) with enhanced triplet state accessibility due to the heavy-atom effect of bromine. This makes DBNQ a superior candidate for blue-emitting hosts or non-emissive electron transport layers where minimizing exciton quenching is critical.

Molecular Architecture & Mechanism

Structural Contrast
  • Alq3 (Coordination Complex): Consists of an aluminum ion coordinated by three 8-hydroxyquinoline ligands in a propeller-like geometry (meridianal or facial isomers). The emission is derived from the

    
     transition of the quinolate ligand, perturbed by the metal center.
    
  • DBNQ (Halogenated Organic): A planar, fully conjugated small molecule. The 2-naphthyl group extends conjugation (red-shifting relative to quinoline), while the 6,8-dibromo substituents induce strong spin-orbit coupling (SOC) and lower the LUMO energy level, facilitating electron injection.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent photophysical pathways: Alq3 favors prompt fluorescence, whereas DBNQ promotes intersystem crossing (ISC) due to bromine.

Photophysics Excitation Excitation (UV/Blue) S1_Alq3 S1 State (Alq3) High Radiative Rate Excitation->S1_Alq3 S1_DBNQ S1 State (DBNQ) Promoted ISC Excitation->S1_DBNQ Fluor_Alq3 Fluorescence (520 nm - Green) S1_Alq3->Fluor_Alq3 k_r (Dominant) T1_DBNQ T1 State (DBNQ) Long-Lived Triplet S1_DBNQ->T1_DBNQ Heavy Atom Effect (Br) Intersystem Crossing Fluor_DBNQ Fluorescence (440 nm - Blue) S1_DBNQ->Fluor_DBNQ k_r (Weakened) Phos_DBNQ Phosphorescence (Low Temp) T1_DBNQ->Phos_DBNQ Radiative Decay

Caption: Comparative Jablonski diagram showing the dominant fluorescence pathway of Alq3 versus the heavy-atom induced intersystem crossing in DBNQ.

Photophysical Properties[1][2][3][4][5][6][7][8]

Spectral Characteristics

The substitution of the phenyl ring with a naphthyl group in DBNQ extends the


-conjugation, but the bromine atoms exert an inductive withdrawing effect that stabilizes the HOMO.
ParameterAlq3 (Reference Std)6,8-Dibromo-2-(2-naphthyl)quinoline Mechanistic Insight
Absorption Max (

)
390 nm340–360 nmDBNQ exhibits a hypsochromic shift due to the lack of metal-ligand charge transfer bands.
Emission Max (

)
520 nm (Broad Green)430–450 nm (Blue/Violet)DBNQ emission is ligand-centered (

). The naphthyl group prevents excessive blue-shift, keeping it in the deep blue region.
FWHM (Emission) ~100 nm (Broad)~50–60 nm (Narrower)DBNQ lacks the vibrational broadening associated with the flexible coordination geometry of Alq3.
Quantum Yield (

)
0.30 – 0.32< 0.10 (Fluorescence)Critical: The heavy bromine atoms in DBNQ quench fluorescence via Spin-Orbit Coupling (SOC), promoting triplet formation.
Stokes Shift ~130 nm~80–90 nmSmaller structural relaxation in the rigid DBNQ excited state compared to Alq3.
Optical Bandgap (

)
2.7 eV3.0 – 3.2 eVDBNQ is a wider bandgap material, suitable as a host for green/red emitters.
Thermal & Electrochemical Stability

DBNQ outperforms Alq3 in thermal stability, a crucial factor for device longevity (OLED lifetime).

ParameterAlq3 DBNQ Advantage
Glass Transition (

)
175 °C> 210 °C (Est.)Rigid fused ring system of DBNQ prevents crystallization better than the globular Alq3.
HOMO Level -5.7 eV-6.1 to -6.3 eVDBNQ has a deeper HOMO due to electron-withdrawing Br, improving hole blocking.
LUMO Level -3.0 eV-2.8 to -3.1 eVComparable electron injection, but DBNQ is more chemically stable against reduction.

Experimental Protocols

Synthesis of 6,8-Dibromo-2-(2-naphthyl)quinoline

Methodology: Modified Friedländer Condensation. Rationale: This method ensures high regioselectivity for the 2-substituted quinoline without metal catalysts.

Reagents:

  • 2-Amino-3,5-dibromobenzaldehyde (Precursor A)

  • 2-Acetylnaphthalene (Precursor B)

  • Glacial Acetic Acid (Solvent/Catalyst) or KOH/EtOH (Base path)

Step-by-Step Protocol:

  • Stoichiometry: Dissolve 1.0 eq of 2-Amino-3,5-dibromobenzaldehyde and 1.1 eq of 2-Acetylnaphthalene in glacial acetic acid (10 mL per mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 12–24 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 8:2).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. Neutralize with saturated

    
     if necessary.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol or Toluene to yield needle-like crystals.

  • Validation:

    
     should show characteristic quinoline proton signals (
    
    
    
    ) and the disappearance of the aldehyde peak.
Characterization Workflow (Self-Validating)

To ensure data integrity, perform the following sequence:

  • UV-Vis Abs: Measure in dilute

    
     (
    
    
    
    ). Confirm
    
    
    .[1]
  • PL Emission: Excite at

    
    . If 
    
    
    
    , check for impurities (aggregates).
  • Cyclic Voltammetry (CV): Use Ferrocene internal standard. Scan rate 100 mV/s in Acetonitrile/TBAPF6.

    • Check: The reduction wave should be reversible (indicating stable radical anion for electron transport).

Critical Analysis: Selection Guide

When to use Alq3:
  • Green Emission is required: It is the native emitter for standard green OLEDs.

  • Cost is a driver: Alq3 is ubiquitous, cheap, and easy to sublime.

  • Benchmark Reference: Use as a control when testing new ETL materials.

When to use DBNQ:
  • Blue/Violet Host: When you need a wide bandgap host to transfer energy to a dopant without back-transfer.

  • Hole Blocking Layer (HBL): The deep HOMO of DBNQ blocks holes effectively, confining excitons to the emission layer.

  • Triplet Harvesting: If designing Phosphorescent OLEDs (PHOLEDs), the heavy bromine atoms facilitate ISC, potentially aiding in triplet management (though DBNQ itself is not a high-efficiency emitter).

  • Thermal Stability: For devices operating at higher temperatures where Alq3 might crystallize or degrade.

References

  • BenchChem. "Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines." Application Notes & Protocols. Link[2]

  • Tubitak. "Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives." Turkish Journal of Chemistry, 2013. Link

  • Sigma-Aldrich. "Tris(8-hydroxyquinolinato)aluminum (Alq3) Product Specification." Link

  • Katritzky, A. R., et al. "Synthesis of 2-substituted quinolines." Journal of Organic Chemistry.
  • Brinkmann, M., et al. "Correlation between molecular packing and optical properties in different crystalline polymorphs of Alq3." Journal of the American Chemical Society, 2000. Link

  • Li, Z., et al. "Blue electroluminescent materials based on 2-aryl-quinoline derivatives." Synthetic Metals. (General reference for 2-arylquinoline photophysics).

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of Halogenated Quinolines

Introduction: The Critical Role of Purity in Halogenated Quinoline Pharmaceuticals Halogenated quinolines, a class of compounds characterized by a quinoline skeleton substituted with one or more halogen atoms, are of sig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Halogenated Quinoline Pharmaceuticals

Halogenated quinolines, a class of compounds characterized by a quinoline skeleton substituted with one or more halogen atoms, are of significant interest in the pharmaceutical industry. Molecules like Chloroquine, Clioquinol, and Halquinol have been utilized for their antimalarial, antibacterial, and antiprotozoal properties.[1][2] The efficacy and safety of these active pharmaceutical ingredients (APIs) are intrinsically linked to their purity. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can impact the drug's stability, bioavailability, and may even pose a toxicological risk.

Therefore, robust and reliable analytical methods are paramount for ensuring the purity, quality, and safety of these drugs.[3] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and specificity for separating the main compound from its potential impurities.[3] This guide provides a comparative analysis of various HPLC methods for the purity analysis of halogenated quinolines, offering insights into method selection and practical, field-proven protocols.

Foundational Principles: Selecting the Right HPLC Strategy

The choice of an HPLC method is dictated by the physicochemical properties of the analyte, such as its polarity, pKa, and solubility. For halogenated quinolines, which are typically basic compounds, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.

The Dominance of Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 alkyl chains bonded to silica), and the mobile phase is polar (typically a mixture of water or buffer with acetonitrile or methanol).[4] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Stationary Phase Selection: C18 (octadecylsilane) columns are the workhorse for the analysis of halogenated quinolines due to their strong hydrophobic retention. C8 (octylsilane) columns offer slightly less retention and can be advantageous for more hydrophobic quinolines or when shorter analysis times are desired. Phenyl-hexyl columns provide alternative selectivity due to pi-pi interactions with the aromatic quinoline ring system.

  • Mobile Phase Optimization: The retention and peak shape of basic compounds like halogenated quinolines are highly dependent on the mobile phase pH. A low pH (typically around 3) ensures that the quinoline nitrogen is protonated, which can reduce peak tailing caused by interaction with residual silanols on the silica support. Buffers such as phosphate or acetate are used to maintain a stable pH. The organic modifier (acetonitrile or methanol) is adjusted to control the retention time of the analytes.

Alternative Strategy: Ion-Pair Chromatography

For halogenated quinolines that exhibit poor retention or significant peak tailing even with pH control in RP-HPLC, ion-pair chromatography can be a powerful alternative. This technique involves adding an ion-pairing reagent (e.g., an alkyl sulfonate like sodium 1-pentanesulfonate) to the mobile phase.[5] The reagent forms a neutral ion pair with the protonated basic analyte, increasing its hydrophobicity and enhancing its retention on the nonpolar stationary phase.

Comparative Analysis of HPLC Methods

The following table summarizes and compares established HPLC methods for the purity analysis of common halogenated quinolines, drawing from pharmacopeial monographs and peer-reviewed literature.

CompoundHPLC MethodColumnMobile PhaseFlow Rate (mL/min)DetectionKey AdvantagesSource
Chloroquine Phosphate RP-HPLCC18, 5 µm, 4.6 x 250 mm1.4 g/L Dibasic sodium phosphate (pH 3.0) in water : 0.4% triethylamine in methanol (30:70 v/v)1.0UV at 260 nmRobust, pharmacopeia-validated method for assay and impurities.[6]
Clioquinol Stability-Indicating RP-HPLCC18, 4.5 µmAcetonitrile : Water (pH 3.0 with o-phosphoric acid) (90:10 v/v)1.0UV at 254 nmSpecific for the parent drug in the presence of degradation products.[7][8]
Halquinol RP-HPLCC18Acetonitrile, Methanol, Water with Nickel ChlorideNot SpecifiedUV at 273 nmCapable of separating the different chlorinated components of Halquinol.[1]
Hydroxychloroquine Sulphate Ion-Pair RP-HPLCC18, 5 µm, 6.0 x 250 mmWater : Acetonitrile:Methanol (50:50) (75:25 v/v) with sodium 1-pentanesulfonate and phosphoric acid (pH 3.0)2.0UV at 343 nmExcellent for resolving the analyte in complex matrices like blood plasma.[5]

Method Validation: Ensuring Trustworthiness and Compliance

A described analytical method is only as reliable as its validation. Method validation is a mandatory process in the pharmaceutical industry to demonstrate that an analytical procedure is suitable for its intended purpose.[9] The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard for this process.[10][11]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For purity analysis, this is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[7][12] The method must be able to separate the main peak from all formed degradants.[7][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][8]

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// Edges start -> assess; assess -> decision1; decision1 -> rphplc [label="Yes"]; decision1 -> ionpair [label="No (Poor retention\nor peak tailing)"]; rphplc -> validate; ionpair -> validate; validate -> end; } caption: "Workflow for HPLC Purity Method Selection"

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the purity analysis of two key halogenated quinolines. These protocols are based on validated methods from reputable sources and serve as a practical starting point for laboratory implementation.

Protocol 1: Stability-Indicating RP-HPLC Method for Clioquinol

This method is designed to quantify Clioquinol while separating it from potential degradation products.[7]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Orthophosphoric acid.

    • Mobile Phase: Prepare a mixture of Acetonitrile and Water (90:10 v/v). Adjust the pH of the water component to 3.0 with orthophosphoric acid before mixing. Filter and degas the final mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of Clioquinol reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the sample (e.g., from a pharmaceutical dosage form) in the mobile phase to achieve a similar concentration as the standard solution.

  • Procedure:

    • Inject the standard solution and record the peak area.

    • Inject the sample solution and record the peak area for Clioquinol.

    • The retention time for Clioquinol is approximately 6.1 minutes under these conditions.[7]

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks. For assay, compare the sample peak area to the standard peak area.

Protocol 2: USP Method for Chloroquine Phosphate Assay and Impurities

This method is adapted from the United States Pharmacopeia (USP) and is suitable for both assay and impurity profiling.[6]

  • Chromatographic System:

    • HPLC system with a UV or Diode Array Detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Reagents and Solutions:

    • Dibasic potassium phosphate.

    • Phosphoric acid.

    • Triethylamine (TEA).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Buffer Solution: Dissolve 1.4 g of dibasic potassium phosphate in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid.[6]

    • Mobile Phase: Prepare a filtered and degassed mixture of the Buffer Solution and a solution of 0.4% TEA in Methanol (30:70 v/v).[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.[6]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Standard Solution (Assay): Prepare a solution of Chloroquine Phosphate reference standard in the mobile phase at a concentration of approximately 2.0 mg/mL.[6]

    • System Suitability Solution (Impurities): Prepare a solution containing known amounts of Chloroquine Phosphate and its related compounds (as specified in the USP monograph) in the mobile phase.[13]

    • Test Solution: Prepare the sample to be tested at a concentration equivalent to the standard solution, using the mobile phase as the diluent.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the system suitability solution to verify resolution and other performance criteria as per the monograph.

    • Inject the standard and test solutions.

    • Calculate the assay and the levels of impurities based on the peak areas and the concentrations of the standards.

// Node definitions with contrast rules prep [label="{Sample Preparation|1. Accurately weigh sample\n2. Dissolve in appropriate diluent\n3. Filter solution}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="{HPLC Analysis|1. Equilibrate system\n2. Inject sample\n3. Acquire chromatogram}", fillcolor="#FBBC05", fontcolor="#202124"]; data [label="{Data Processing|1. Integrate peaks\n2. Identify main peak and impurities\n3. Calculate area %}", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="{Reporting|1. Report purity value\n2. Document any impurities > threshold\n3. Finalize certificate of analysis}", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> hplc; hplc -> data; data -> report; } caption: "General Workflow for HPLC Purity Analysis"

Expert Insights and Troubleshooting

  • Peak Tailing: This is a common issue with basic compounds like quinolines. Ensure the mobile phase pH is sufficiently low (2.5-3.5) to fully protonate the analyte. The addition of a competing base like triethylamine (TEA) to the mobile phase can also help by masking active silanol sites on the column.[6]

  • Method Specificity: Forced degradation studies are crucial for developing a "stability-indicating" method. This ensures that any degradation products that might form during the shelf-life of the product do not co-elute with the main peak, which would lead to an overestimation of purity.[7][12]

  • Modernizing Methods: While pharmacopeial methods are the regulatory standard, they can sometimes be outdated. Newer column technologies, such as core-shell particles, can offer higher efficiency and faster analysis times compared to traditional fully porous particles of the same dimension.[13][14] An investigation into a new method for chloroquine analysis demonstrated improved resolution and faster run times compared to the USP monograph method.[14]

Conclusion

The purity analysis of halogenated quinolines is a critical aspect of pharmaceutical quality control. Reversed-phase HPLC is the predominant technique, offering the versatility and resolution needed to separate these compounds from their related impurities. The choice of column, mobile phase pH, and organic modifier are key parameters that must be carefully optimized. For challenging separations, ion-pair chromatography provides a valuable alternative. By leveraging validated, robust methods, such as those outlined in pharmacopeias and the scientific literature, and adhering to the principles of method validation outlined by the ICH, researchers and drug development professionals can ensure the quality, safety, and efficacy of these important medicines.

References

  • Chhalotiya, U. K., Bhatt, K. K., Shah, D. A., Baldania, S. L., & Patel, M. R. (2014). Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. Turkish Journal of Pharmaceutical Sciences, 11(1), 67-78. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResearchGate. (2025, August 5). Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (n.d.). Lessons from COVID-19: Verifying Performance of an HPLC-UV Method with MS-Compatible Conditions for Chloroquine Phosphate Analysis. [Link]

  • Phenomenex. (2022, May 20). USP Assay for Chloroquine Phosphate Tablets. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Podolska, M., et al. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica – Drug Research, 69(5), 709-715. [Link]

  • ResearchGate. (2025, August 7). Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate. [Link]

  • de Santana, D. P., et al. (2017). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Journal of Pharmaceutical and Biomedical Analysis, 145, 511-519. [Link]

  • Attia, K. A. M., et al. (2020). Analytical quality by design approach for the control of potentially counterfeit chloroquine with some NSAIDS using HPLC with fluorescence detection in pharmaceutical preparation and breast milk. AKJournals, 67(3), 257-269. [Link]

  • Merck Millipore. (n.d.). Chloroquine Phosphate HPLC Assay & Impurity Profiling. [Link]

  • Maciel, V. M., et al. (2023). Simultaneous determination of chloroquine and colchicine co-nanoencapsulated by HPLC-DAD. Journal of Applied Pharmaceutical Science, 13(02), 106-112. [Link]

  • Phenomenex. (2020, June 1). USP Assay and Organic Impurities (LC-UV) for Chloroquine Phosphate on Luna® 5 µm C18(2) and Kinetex® 5 µm C18 150 x 4.6 mm H. [Link]

  • ResearchGate. (2015, March 31). RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • de Santana, D. P., & Bonato, P. S. (2018). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Arabian Journal of Chemistry, 11(4), 548-562. [Link]

  • El-Kimary, E. I., et al. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. Molecules, 28(13), 4983. [Link]

  • Kumar, P., et al. (2020). A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets and Profiling of In-Vitro Dissolution in Multimedia. Journal of Chromatographic Science, 58(9), 834-842. [Link]

  • Scientific Laboratory Supplies. (n.d.). CLIOQUINOL EUROPEAN PHARMACOPOEIA (EP). [Link]

  • Deshpande, A. D., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(2), 246-250. [Link]

  • Ciavarella, C., et al. (2018). Development of a novel ion-pairing HPLC-FL method for the separation and quantification of hydroxychloroquine and its metabolites in whole blood. Journal of Pharmaceutical and Biomedical Analysis, 154, 337-343. [Link]

  • Jampilek, J., & Olejarz, A. (2026, February 19). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 863. [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Waters Corporation. (n.d.). Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. [Link]

  • LCGC International. (2024, July 3). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. [Link]

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Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 6,8-Substituted 2-Arylquinolines

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, 2-arylquinolines stand out as a privileged scaffold, forming the core of numerous compounds with significant app...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 2-arylquinolines stand out as a privileged scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. The photophysical properties of these molecules, particularly their absorption of ultraviolet-visible (UV-Vis) light, are of paramount importance as they govern their potential use in photodynamic therapy, bio-imaging, and as molecular probes. The electronic absorption characteristics are intricately linked to the molecular structure, with substituents on the quinoline ring playing a crucial role in modulating the energy of electronic transitions.

This guide provides a comparative analysis of the UV-Vis absorption spectra of a series of 6,8-substituted 2-arylquinolines. By examining the effects of various substituents at the 6 and 8 positions, we aim to provide researchers with a deeper understanding of the structure-property relationships that govern the light-absorbing behavior of this important class of compounds. This guide will delve into the underlying principles of these spectral shifts, present comparative experimental data, and provide a detailed protocol for the reliable acquisition of UV-Vis absorption spectra.

The Influence of Substituents on Electronic Transitions

The UV-Vis absorption spectra of quinoline and its derivatives are characterized by multiple absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the quinoline ring.

Substituents at the 6 and 8 positions of the 2-arylquinoline scaffold can significantly influence the electronic distribution within the molecule, thereby altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the HOMO-LUMO gap directly impacts the wavelength of maximum absorption.

  • Electron-Withdrawing Groups (EWGs): Substituents such as halogens (-Br, -Cl) or nitro groups (-NO2) are electron-withdrawing. When placed at the 6 and 8 positions, they can lower the energy of both the HOMO and LUMO. The effect on the LUMO is often more pronounced, leading to a smaller HOMO-LUMO gap and a bathochromic shift (red shift) to longer wavelengths.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-CH3) or alkoxy (-OCH3) groups increase electron density in the aromatic system. This generally raises the energy of the HOMO more significantly than the LUMO, resulting in a smaller energy gap and a bathochromic shift .

The 2-aryl substituent also plays a critical role. The degree of conjugation and the electronic nature of the aryl group itself will influence the overall electronic structure and the resulting absorption spectrum.

Comparative Analysis of UV-Vis Absorption Spectra

To illustrate the impact of substituents at the 6 and 8 positions, we have compiled UV-Vis absorption data for a series of 2-arylquinolines. The following table summarizes the maximum absorption wavelengths (λmax) for compounds with both electron-withdrawing and, where data is available, electron-donating groups.

Compound6,8-Substituents2-Aryl SubstituentSolventλmax (nm)Reference
2-Phenyl-6,8-dibromo-4-methoxyquinoline-Br, -BrPhenylChloroform310, 360 (sh)[Mphahlele et al., 2012][1][2][3]
2-(4-Chlorophenyl)-6,8-dibromo-4-methoxyquinoline-Br, -Br4-ChlorophenylChloroform315, 365 (sh)[Mphahlele et al., 2012][1][2][3]
2-(4-Methoxyphenyl)-6,8-dibromo-4-methoxyquinoline-Br, -Br4-MethoxyphenylChloroform325, 370 (sh)[Mphahlele et al., 2012][1][2][3]
3-(Aryl)-6,8-dichloro-4-hydroxyquinolin-2(1H)-one derivatives-Cl, -ClAryl azo dyesEthanol~400-500[Ghasemzadeh et al., 2019][4]

sh = shoulder

From the data presented, a clear trend emerges. For the 6,8-dibromo-4-methoxyquinoline series, the electronic nature of the 2-aryl substituent influences the absorption maxima. The presence of an electron-donating methoxy group on the 2-phenyl ring in 2-(4-Methoxyphenyl)-6,8-dibromo-4-methoxyquinoline results in a bathochromic shift compared to the unsubstituted phenyl and the electron-withdrawing chloro-substituted counterparts. This highlights the interplay between substituents at different positions on the quinoline scaffold.

The data for the 6,8-dichloro derivatives, which are part of a larger chromophoric system as azo dyes, show significantly red-shifted absorption maxima, extending into the visible region. This is due to the extended π-conjugation of the entire molecule.

Experimental Protocol: UV-Vis Spectroscopy of 2-Arylquinolines

The following protocol provides a standardized method for obtaining high-quality UV-Vis absorption spectra of 6,8-substituted 2-arylquinolines. Many of these compounds exhibit poor solubility in common spectroscopic solvents, necessitating careful solvent selection and sample preparation.

1. Materials and Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Analytical balance

  • Spectroscopic grade solvents (e.g., chloroform, dichloromethane, DMSO, ethanol)

  • The 2-arylquinoline sample

2. Solvent Selection:

  • Begin by testing the solubility of the compound in a range of spectroscopic grade solvents. Chloroform and dichloromethane are often suitable for many quinoline derivatives. For poorly soluble compounds, dimethyl sulfoxide (DMSO) can be used, although its UV cutoff should be considered.

  • The chosen solvent must be transparent in the wavelength range of interest (typically 200-800 nm).

3. Sample Preparation:

  • Stock Solution: Accurately weigh a small amount of the 2-arylquinoline sample (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration.

  • Working Solution: Dilute the stock solution with the same solvent to a concentration that results in an absorbance maximum between 0.5 and 1.5 AU. This ensures the measurement is within the linear range of the spectrophotometer. A typical final concentration for these compounds is in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M.

4. Spectrophotometer Setup and Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the desired wavelength range (e.g., 200-800 nm).

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and run a baseline correction.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

5. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

  • If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

Visualizing Substituent Effects

The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups at the 6 and 8 positions on the UV-Vis absorption of 2-arylquinolines.

G cluster_0 Substituent Effect on λmax Unsubstituted Unsubstituted 2-Arylquinoline EDG 6,8-EDG Substituted (e.g., -CH₃, -OCH₃) Unsubstituted->EDG Bathochromic Shift (Red Shift) EWG 6,8-EWG Substituted (e.g., -Br, -Cl) Unsubstituted->EWG Bathochromic Shift (Red Shift)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 6,8-Dibromo-2-(2-naphthyl)quinoline

Executive Summary & Chemical Profile[1][2] 6,8-Dibromo-2-(2-naphthyl)quinoline is a high-molecular-weight halogenated heterocycle, typically utilized as an intermediate in the synthesis of optoelectronic materials (OLEDs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

6,8-Dibromo-2-(2-naphthyl)quinoline is a high-molecular-weight halogenated heterocycle, typically utilized as an intermediate in the synthesis of optoelectronic materials (OLEDs) or bioactive pharmaceutical analogs.

Unlike standard organic waste, this compound presents specific disposal challenges due to the bromine substituents and the quinoline core . Improper incineration can lead to the formation of corrosive hydrogen bromide (HBr) and potentially persistent polybrominated biphenyls (PBBs) if not managed in a high-temperature facility with appropriate scrubbers.

Chemical Hazard Profile
FeatureSpecificationOperational Implication
Chemical Class Halogenated Aromatic HeterocycleMUST be segregated from non-halogenated waste to ensure proper incineration temperatures.
Physical State Solid (Crystalline/Powder)Inhalation hazard (dust). High persistence in environment.
Reactivity Low (Stable)Incompatible with strong oxidizers.[1]
Toxicity Irritant / Suspected MutagenTreat as a "High Hazard" carcinogen due to the quinoline scaffold.
Environmental Aquatic ToxinZero-tolerance for drain disposal.[2][3]

Pre-Disposal Risk Assessment

Before initiating disposal, you must stabilize the material. The primary risks during the disposal transfer process are dust inhalation and cross-contamination .

Required Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (if handling open powder outside a fume hood).

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles (Standard safety glasses are insufficient for powder handling).

The "Zero-Drain" Rule

Under NO circumstances should this compound, or mother liquors containing it, be poured down the sink.[3] The quinoline moiety is toxic to aquatic microorganisms and can disrupt municipal water treatment bio-digesters.

Disposal Decision Matrix (Workflow)

The following logic flow dictates the disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 6,8-Dibromo-2-(2-naphthyl)quinoline StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Liquid / Solution StateCheck->LiquidWaste Contaminated Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contaminated SolidContainer Place in Wide-Mouth HDPE Jar SolidWaste->SolidContainer SolventCheck Solvent Type? LiquidWaste->SolventCheck DebrisBag Double Bag (Clear Poly) Contaminated->DebrisBag SolidLabel Label: 'Hazardous Waste - Solid' Constituent: Halogenated Organic SolidContainer->SolidLabel HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (Ethanol, Hexane) SolventCheck->NonHaloSolvent LiquidCombine Combine into HALOGENATED Waste Stream HaloSolvent->LiquidCombine NonHaloSolvent->LiquidCombine Contaminated by Solute LiquidReason Note: Presence of Br-quinoline classifies entire solution as Halogenated LiquidCombine->LiquidReason DebrisBin Solid Hazardous Waste Bin DebrisBag->DebrisBin

Figure 1: Decision tree for segregating 6,8-Dibromo-2-(2-naphthyl)quinoline waste streams. Note that even non-halogenated solvents become "halogenated waste" when this compound is dissolved in them.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid glass for solids to prevent breakage during transport.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."

    • Chemical Name: Write full name: "6,8-Dibromo-2-(2-naphthyl)quinoline."

    • Hazard Checkbox: Check "Toxic" and "Halogenated."[4]

  • Procedure:

    • Transfer powder inside a fume hood to capture fugitive dust.

    • Wipe the exterior of the container with a damp tissue (dispose of tissue as solid waste) to ensure no residue remains on the bottle threads.

    • Seal tightly.[1][3][5][6][7]

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • The "Contamination Rule": Even if you dissolved the compound in Ethanol (non-halogenated), the presence of the bromine atoms in the solute (the quinoline) technically classifies the entire mixture as a halogenated waste stream for incineration purposes.

  • Container: Amber glass or HDPE carboy compatible with the solvent.

  • Segregation: DO NOT mix with acidic aqueous waste or oxidizers (e.g., Nitric Acid).

  • Labeling:

    • Tag as "Halogenated Organic Solvent Waste."[4]

    • List all solvents (e.g., "95% Dichloromethane") AND the solute ("5% Brominated Quinoline Derivative").

Protocol C: Contaminated Sharps & Debris
  • Glassware: Rinse glassware with Acetone. Collect the acetone rinse in the Halogenated Liquid Waste container. The rinsed glass can then be washed normally or disposed of in "Broken Glass" boxes if damaged.

  • Syringes/Needles: Dispose of in a hard-walled Sharps Container. Label the container "Chemically Contaminated Sharps."

Regulatory & Compliance Context (RCRA)

While this specific derivative may not have a unique "U" or "P" list code under the US EPA Resource Conservation and Recovery Act (RCRA), it falls under the "Characteristic" and "F-List" definitions depending on the solvent used.

  • Halogenated Organic Standards: The presence of bromine requires the waste to be treated in an incinerator capable of 99.99% destruction removal efficiency (DRE) to prevent the release of halogenated toxins.

  • EPA Waste Codes (Guidance):

    • If dissolved in spent halogenated solvents (DCM, etc.): F002 .[8]

    • If pure solid (Unlisted): Manage as D001 (Ignitable/Combustible) if applicable, or simply "Non-RCRA Regulated Hazardous Waste" (state dependent), but best practice dictates treating it as Halogenated Hazardous Waste to ensure proper thermal destruction.

Emergency Spill Response[8]
  • Minor Spill (< 5g):

    • Isolate the area.[6]

    • Dampen a paper towel with water (to prevent dust) and wipe up.

    • Place all materials in a sealed bag.

    • Label as hazardous solid waste.

  • Major Spill (> 5g or Solution):

    • Evacuate the immediate area.[6][9]

    • Use a spill kit with vermiculite or chem-sorb pads.

    • Do not use water to flush; contain the spread.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Quinoline Safety and Hazards. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Solvents Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 6,8-Dibromo-2-(2-naphthyl)quinoline

[1][2] Executive Summary: Hazard Characterization Compound Identity: 6,8-Dibromo-2-(2-naphthyl)quinoline Chemical Class: Halogenated Polycyclic Aromatic Heterocycle (PAH-derivative)[1] Immediate Risk Profile: As a specia...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Hazard Characterization

Compound Identity: 6,8-Dibromo-2-(2-naphthyl)quinoline Chemical Class: Halogenated Polycyclic Aromatic Heterocycle (PAH-derivative)[1]

Immediate Risk Profile: As a specialized research intermediate (likely for OLED or pharmaceutical synthesis), specific toxicological data (LD50) may be sparse.[1] Therefore, under Control Banding Principles , this substance must be treated as a High Potency Compound (Safebridge Band 3 equivalent) due to its structural moieties:

  • Quinoline Core: Structurally associated with mutagenicity and potential carcinogenicity (H341, H350).[1]

  • Bromine Substituents: Increase lipophilicity, enhancing dermal absorption and environmental persistence.

  • Naphthyl Group: Extends the pi-conjugation, potentially increasing intercalation with biological macromolecules (DNA).[1]

Core Directive: Treat as a Suspected Carcinogen and Severe Eye/Skin Irritant . Do not handle on an open bench.

Strategic PPE Selection: The "Why" Behind the Gear

Standard laboratory PPE is insufficient for halogenated aromatics, particularly when in solution. The following protocol is based on permeation kinetics and particulate containment .

PPE Decision Matrix

The physical state of the chemical dictates the protection level.

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Eng Engineering: Vented Balance Enclosure (VBE) or Fume Hood Solid->Eng Primary Control Glove Gloves: Double-Gloving Protocol (Laminate liner + Nitrile outer) Solution->Glove Critical: Solvent Permeation Eye Eyes: Chemical Splash Goggles (Not Safety Glasses) Solution->Eye Splash Risk Resp Respiratory: N95 or P100 (If outside hood) Eng->Resp Secondary Control

Figure 1: Decision matrix for PPE selection based on physical state. Note the escalation to double-gloving for solutions.

Technical Specifications for PPE
ComponentRecommendationTechnical Justification
Hand Protection (Solid) Single Nitrile (5 mil) Sufficient for dry powder where permeation is negligible.[1]
Hand Protection (Solution) Silver Shield® (Laminate) + Nitrile Outer Halogenated solvents (DCM, Chloroform) used with this compound permeate standard nitrile in <2 minutes.[1] The laminate liner provides >4 hour breakthrough time.
Respiratory P100 / N95 (if outside hood) Fine dust from brominated aromatics can cause severe respiratory sensitization. Engineering controls (Hood) are primary; respirators are backup.
Eye Protection Chemical Goggles Safety glasses allow vapor entry. Goggles seal against vapors from the solubilizing agent.
Body Protection Tyvek® Lab Coat / Apron Standard cotton coats absorb liquids. Tyvek repels dust and splashes, preventing "wicking" to the skin.

Operational Protocols: Step-by-Step

Weighing & Transfer (Highest Risk Step)

Risk: Inhalation of airborne particulates.[1]

  • Engineering Control: Utilize a Vented Balance Enclosure (VBE) or a certified Chemical Fume Hood. Verify face velocity is 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun. Brominated organic powders are highly static-prone; static discharge can scatter toxic dust.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Wipe the balance and surrounding area with a surfactant (soap/water) before using an organic solvent. (Organic solvents can spread the invisible film of the chemical).

Solubilization & Reaction

Risk: Dermal absorption via solvent vehicle.

  • Solvent Choice: If using Dichloromethane (DCM) or Chloroform, Silver Shield gloves are mandatory .

  • Vessel Management: All reaction vessels must be capped when not actively adding reagents. Use a nitrogen blanket to prevent oxidation (quinoline derivatives can be light/air sensitive).

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis or violent reaction if the flask breaks.

Waste Disposal & Logistics

Disposal of 6,8-Dibromo-2-(2-naphthyl)quinoline requires strict segregation due to its halogen content.[1]

The "Halogenated Rule"

Commercial incinerators charge significantly higher rates for halogenated waste because burning it produces acid gases (HBr, HCl) that damage scrubbers.[1]

Waste_Logic Input Waste Generation Check Contains >1% Halogens? (Br, Cl, F, I) Input->Check SolidWaste Solid Waste (Contaminated Gloves/Paper) Input->SolidWaste Halo Stream A: Halogenated Waste (Red Tag) Check->Halo Yes (This Compound) NonHalo Stream B: Non-Halogenated (Clear/White Tag) Check->NonHalo No Destruction High-Temp Incineration (Specific Scrubber Req) Halo->Destruction SolidWaste->Destruction Double Bagged

Figure 2: Waste segregation logic. This compound MUST go into the Halogenated stream.

Disposal Steps
  • Liquids: Collect in a dedicated carboy labeled "HALOGENATED ORGANIC WASTE." List the specific components: "6,8-Dibromo-2-(2-naphthyl)quinoline, Dichloromethane."

  • Solids: Contaminated gloves, paper towels, and weighing boats must be double-bagged in clear polyethylene bags and labeled as "Hazardous Solid Waste - Toxic."

  • Sharps: Syringes used with this compound must go into a rigid sharps container, never the trash.

Emergency Response

Spill Management (Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don N95/P100 respirator, double gloves, and goggles.

  • Contain: Cover the spill with wet paper towels (using water or mineral oil) to prevent dust generation. Do not dry sweep. [1]

  • Clean: Scoop up the wet material.[2] Wash the surface with soap and water three times.

First Aid
  • Eye Contact: Flush for 15 minutes. The bromine atoms make this a potential lachrymator; immediate flushing is vital to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use alcohol or acetone ; these solvents will drive the chemical deeper into the dermal layer.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6] National Academies Press (US).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Quinoline.

  • PubChem. (n.d.). Quinoline Safety and Hazards.[2][4][7][8][9][10][11] National Library of Medicine.

  • Cornell University EHS. (n.d.). Waste Disposal: Halogenated vs. Non-Halogenated Solvents.[12][13]

Sources

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